Propionylpromazine
Description
Structure
3D Structure
Properties
CAS No. |
25333-83-9 |
|---|---|
Molecular Formula |
C20H24N2OS |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C20H24N2OS/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20/h5-6,8-11,14H,4,7,12-13H2,1-3H3 |
InChI Key |
ZQTVCQIJTREKSP-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O |
Related CAS |
14796-43-1 (phosphate) 7681-67-6 (hydrochloride) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Propionylpromazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionylpromazine is a phenothiazine derivative with antipsychotic and sedative properties. This technical guide provides a comprehensive overview of its synthesis, characterization, and mechanism of action, with a focus on providing detailed experimental protocols and data for research and development purposes. The synthesis involves a two-step process: the acylation of phenothiazine followed by N-alkylation. Characterization is detailed through spectroscopic methods, including mass spectrometry, and relevant physical properties are presented. The primary mechanism of action, antagonism of dopamine D2 and serotonin 5-HT2A receptors, is also discussed, with visual representations of the associated signaling pathways.
Introduction
This compound, chemically known as 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one, is a member of the phenothiazine class of drugs.[1] These compounds are widely recognized for their neuroleptic activities. This compound is utilized in veterinary medicine as a tranquilizer.[2] Its pharmacological effects are primarily attributed to its ability to antagonize various neurotransmitter receptors in the central nervous system. A thorough understanding of its synthesis and characterization is crucial for quality control, new analog development, and further pharmacological studies.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the phenothiazine core structure. The general approach involves the introduction of the propionyl group at the 2-position of the phenothiazine ring, followed by the addition of the dimethylaminopropyl side chain at the nitrogen atom of the central ring.
Synthesis Workflow
The synthesis can be logically divided into two main stages: Friedel-Crafts acylation and N-alkylation.
Caption: Synthesis workflow for this compound.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Phenothiazine to form 2-Propionylphenothiazine
This step involves the electrophilic substitution of a propionyl group onto the phenothiazine ring.
-
Materials:
-
Phenothiazine
-
Propionyl chloride[3]
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, suspend phenothiazine and anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add propionyl chloride dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-propionylphenothiazine.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: N-Alkylation of 2-Propionylphenothiazine to form this compound
This step introduces the dimethylaminopropyl side chain to the nitrogen of the phenothiazine ring.
-
Materials:
-
2-Propionylphenothiazine
-
3-Dimethylaminopropyl chloride hydrochloride
-
Sodium amide (NaNH₂) or another strong base
-
Toluene or xylene (anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-propionylphenothiazine in anhydrous toluene.
-
Add sodium amide in portions with stirring under a nitrogen atmosphere.
-
Heat the mixture to reflux for 1-2 hours to form the sodium salt of the phenothiazine.
-
Add 3-dimethylaminopropyl chloride hydrochloride to the reaction mixture and continue to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography. The free base can be converted to the hydrochloride or maleate salt for improved stability and solubility.[4]
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value |
| Chemical Formula | C₂₀H₂₄N₂OS |
| Molar Mass | 340.48 g/mol [1] |
| Melting Point (HCl) | 201-206 °C |
| Appearance | Slightly yellow crystalline powder |
Spectroscopic Data
Mass Spectrometry (MS):
Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of this compound.
-
Expected Molecular Ion (M+) : m/z 340.16
-
Key Fragmentation Peaks : The fragmentation pattern of phenothiazine derivatives is often characterized by the cleavage of the side chain. For this compound, characteristic fragments would arise from the loss of the dimethylaminopropyl side chain and subsequent rearrangements. MS/MS analysis of the parent molecule can reveal fragments with m/z values of 296, 268, and 240, corresponding to cleavages along the dimethylaminopropyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While specific experimental spectra for this compound are not widely published, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the structure and data from similar phenothiazine derivatives.
-
¹H NMR :
-
Aromatic protons of the phenothiazine ring are expected to appear in the range of δ 6.8-7.8 ppm.
-
The methylene protons of the propionyl group will likely appear as a quartet around δ 2.8-3.2 ppm, and the methyl protons as a triplet around δ 1.1-1.3 ppm.
-
The protons of the dimethylaminopropyl side chain will be visible as multiplets in the aliphatic region (δ 1.5-4.0 ppm), with the N-methyl protons appearing as a singlet around δ 2.2-2.5 ppm.
-
-
¹³C NMR :
-
The carbonyl carbon of the propionyl group is expected to resonate around δ 198-202 ppm.
-
Aromatic carbons will appear in the region of δ 115-150 ppm.
-
The aliphatic carbons of the side chain and propionyl group will be found in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy:
The IR spectrum provides information about the functional groups present in the molecule.
-
Expected Characteristic Absorptions :
-
C=O stretch (ketone): A strong absorption band is expected around 1670-1690 cm⁻¹.
-
C-N stretch: Bands in the region of 1250-1350 cm⁻¹.
-
C-S stretch: Absorptions around 600-800 cm⁻¹.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
-
Mechanism of Action and Signaling Pathways
This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.
Dopamine D2 Receptor Antagonism
Blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for the antipsychotic effects of phenothiazines. This antagonism disrupts the normal signaling cascade initiated by dopamine.
Caption: Dopamine D2 receptor signaling pathway antagonism.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and to reduce the likelihood of extrapyramidal side effects.
Caption: Serotonin 5-HT2A receptor signaling antagonism.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a standard, publicly available, detailed experimental protocol is not readily found, the outlined procedures for Friedel-Crafts acylation and N-alkylation of the phenothiazine core provide a robust framework for its synthesis. The provided characterization data and an understanding of its mechanism of action are essential for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further research to publish detailed spectroscopic data and optimize synthetic yields would be a valuable contribution to the scientific community.
References
In Vitro Effects of Propionylpromazine on Neuronal Cells: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the in vitro effects of propionylpromazine on neuronal cells is markedly limited in publicly available scientific literature. This guide, therefore, synthesizes information from studies on closely related phenothiazine compounds, such as promazine and chlorpromazine, and the known neurobiological effects of the propionyl moiety to provide a foundational framework for future research. The experimental protocols and signaling pathways presented herein are proposed models for investigating this compound's neuronal effects and should be adapted and validated experimentally.
Introduction
This compound is a phenothiazine derivative that has been used in veterinary medicine as a neuroleptic agent.[1] While its clinical effects are documented, a comprehensive understanding of its direct impact on neuronal cells at a molecular and cellular level is lacking. Phenothiazines, as a class, are known to exert a range of effects on the central nervous system, primarily through the antagonism of dopamine receptors. However, they also interact with various other receptors and cellular pathways, leading to a complex pharmacological profile.[2] This guide aims to provide researchers, scientists, and drug development professionals with a technical overview of potential in vitro effects of this compound on neuronal cells, drawing parallels from related compounds and outlining robust methodologies for its investigation.
Potential In Vitro Effects on Neuronal Cells
Based on the known actions of related phenothiazines like chlorpromazine, the in vitro effects of this compound on neuronal cells could be multifaceted, exhibiting a dose-dependent biphasic nature.[3]
Cytotoxicity and Cell Viability
At higher concentrations, this compound may induce cytotoxicity in neuronal cell cultures. This could manifest as a reduction in cell proliferation and viability. In contrast, at lower, clinically relevant concentrations, it might not significantly impact, or could even offer protection against certain neurotoxic insults, a phenomenon observed with chlorpromazine.[3][4]
Table 1: Hypothetical Dose-Dependent Effects of this compound on Neuronal Cell Viability
| Concentration Range | Predicted Effect on Cell Viability | Potential Mechanism |
| Low (e.g., 1-10 µM) | No significant effect or potential neuroprotection | Receptor modulation, anti-apoptotic signaling |
| High (e.g., >50 µM) | Decreased cell viability, cytotoxicity | Mitochondrial dysfunction, oxidative stress, membrane disruption |
Apoptosis
This compound could influence apoptotic pathways in neuronal cells. Studies on chlorpromazine have shown that it can protect against apoptosis induced by certain stimuli by modulating the expression of key apoptotic regulators like Bcl-2 and Bax and inhibiting the activation of caspase-3. It is plausible that this compound shares these anti-apoptotic properties at specific concentrations.
Oxidative Stress
Oxidative stress is a common mechanism of drug-induced neurotoxicity. Phenothiazines have been shown to have antioxidant properties, which could be neuroprotective. Conversely, at high concentrations or under specific metabolic conditions, they could also contribute to the generation of reactive oxygen species (ROS), leading to oxidative damage. The propionyl moiety itself can influence cellular metabolism, and its effects on neuronal redox status in the context of the larger this compound molecule warrant investigation.
Neuronal Differentiation and Function
The influence of this compound on neuronal differentiation and function is another critical area for investigation. Propionic acid, a related compound, has been shown to affect neural stem cell differentiation, promoting astrogliosis at high concentrations. It also has demonstrated neuroprotective and neuroregenerative effects in certain contexts. Therefore, this compound might modulate neurite outgrowth, synaptic protein expression, and overall neuronal maturation.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the in vitro effects of this compound on neuronal cells.
Cell Culture
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or rat pheochromocytoma cells (PC12) are suitable initial models. For more physiologically relevant data, primary neuronal cultures from rodent cortex or hippocampus can be utilized.
-
Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM/F12 for cell lines, Neurobasal medium for primary neurons) supplemented with fetal bovine serum (for cell lines) or B-27 supplement (for primary neurons), L-glutamine, and penicillin-streptomycin. Cultures should be maintained at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assays
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay: To measure lactate dehydrogenase release as an indicator of membrane damage.
-
Culture and treat cells as described for the MTT assay.
-
Collect the culture supernatant at the end of the treatment period.
-
Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells via flow cytometry.
-
Culture and treat cells with this compound.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Caspase-3 Activity Assay:
-
Prepare cell lysates from treated and untreated cells.
-
Use a fluorometric or colorimetric caspase-3 assay kit to measure the activity of cleaved caspase-3, a key executioner caspase in apoptosis.
-
Oxidative Stress Assays
-
ROS Measurement:
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Load the cells with DCFH-DA and then treat with this compound.
-
Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS, using a fluorescence microplate reader or flow cytometer.
-
Visualization of Pathways and Workflows
Proposed Signaling Pathway for this compound-Induced Neurotoxicity
Caption: Hypothetical pathway of this compound-induced neurotoxicity at high concentrations.
Experimental Workflow for Assessing Neurotoxicity
Caption: Workflow for the in vitro assessment of this compound neurotoxicity.
Proposed Anti-Apoptotic Signaling of this compound
Caption: A potential anti-apoptotic signaling pathway for this compound in neuronal cells.
Conclusion
While direct experimental evidence is currently lacking, the existing literature on related phenothiazines and the known biological activities of the propionyl group provide a solid foundation for investigating the in vitro effects of this compound on neuronal cells. The proposed experimental framework in this guide offers a comprehensive approach to characterizing its potential neurotoxic or neuroprotective properties. Such studies are crucial for a complete understanding of its pharmacological profile and for informing its potential applications and risks in both veterinary and potentially human medicine. Future research in this area will be invaluable for filling the current knowledge gap.
References
- 1. Propionate increases neuronal histone acetylation, but is metabolized oxidatively by glia. Relevance for propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple non-psychiatric effects of phenothiazines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorpromazine Protects Against Apoptosis Induced by Exogenous Stimuli in the Developing Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical effects of chlorpromazine on mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of Propionylpromazine Metabolites in Horses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of propionylpromazine metabolism in horses. This compound, a phenothiazine derivative, is used in veterinary medicine as a tranquilizer. Understanding its metabolic fate is crucial for drug development, ensuring animal welfare, and for regulatory purposes, including doping control in equine sports. This document details the identified metabolites, the analytical methodologies employed for their identification, and presents available pharmacokinetic data.
Identified Metabolites of this compound in Horses
Research into the biotransformation of this compound in horses has led to the identification of several key metabolites, primarily in urine. The metabolic pathways involve oxidation and hydroxylation. Notably, N-demethylated or sulphoxidated metabolites of the parent compound have not been observed in equine urine.[1][2]
Two primary studies have characterized the metabolites. One study identified 2-(1-hydroxypropyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxythis compound.[1][2][3] Another study identified 2-(1-hydroxypropyl) promazine sulfoxide as the major metabolite.
The identified metabolites are summarized in the table below.
| Metabolite Name | Chemical Structure (if available) | Matrix | Reference |
| 2-(1-hydroxypropyl)promazine | Not provided in search results | Urine | |
| 2-(1-propenyl)promazine | Not provided in search results | Urine | |
| 7-hydroxythis compound | Not provided in search results | Urine | |
| 2-(1-hydroxypropyl) promazine sulfoxide | Not provided in search results | Urine |
Quantitative Data
Quantitative data on the metabolites of this compound in horses is limited in the available literature. However, pharmacokinetic data for the parent drug following intramuscular administration has been reported.
| Compound | Dose | Matrix | Cmax (Peak Concentration) | Tmax (Time to Peak Concentration) | Reference |
| This compound | 50 mg (IM) | Plasma | 5.2 µg/L | 30 minutes |
Experimental Protocols
The identification and analysis of this compound and its metabolites in horses have been accomplished using various analytical techniques. Below are detailed methodologies cited in the literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
-
Objective: To identify this compound metabolites in horse urine.
-
Sample Preparation:
-
Urine samples were subjected to enzymatic hydrolysis using β-glucuronidase/arylsulphatase to cleave conjugated metabolites.
-
-
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) was used for the separation and identification of the metabolites.
-
-
Results:
-
This method successfully identified 2-(1-hydroxypropyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxythis compound.
-
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) for Plasma Analysis
-
Objective: To determine the concentration of this compound in horse plasma.
-
Instrumentation:
-
A gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) was used.
-
-
Limit of Detection (LOD):
-
The lower limit of detection for this compound in plasma was 0.2 µg/L.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acepromazine and its Metabolites
While specific LC-MS/MS methods for this compound were not detailed in the provided results, methods for the related compound acepromazine can provide a relevant framework.
-
Objective: To identify and quantify acepromazine and its major metabolite, 2-(1-hydroxyethyl) promazine sulfoxide (HEPS), in horse serum.
-
Sample Preparation:
-
Aliquots of serum were spiked with an internal standard (chlorpromazine).
-
Proteins were precipitated, and the sample was refrigerated and centrifuged. The supernatant was used for analysis.
-
-
Instrumentation:
-
HPLC System: Surveyor® MS pump with Surveyor autosampler.
-
Column: 50 × 2.1 mm Hypersil® BDS C18.
-
Mass Spectrometer: Finnigan LCQ Deca XP Plus.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
-
Results:
-
The method was able to detect acepromazine in horse serum for up to 2 hours post-administration and its metabolite for up to 6 hours.
-
The limit of detection (LOD) for acepromazine was 0.5 ng/mL, and the limit of quantification (LOQ) for its metabolite was 0.5 ng/mL.
-
Visualizations
Proposed Metabolic Pathway of this compound in Horses
The following diagram illustrates the proposed metabolic transformations of this compound in horses based on the identified metabolites.
Caption: Proposed metabolic pathways of this compound in horses.
General Experimental Workflow for Metabolite Identification
This diagram outlines a typical workflow for the identification of drug metabolites in biological samples from horses.
References
Unveiling the Antiemetic Potential of Propionylpromazine: A Technical Guide
An in-depth exploration of the pharmacological properties, mechanism of action, and preclinical evidence supporting propionylpromazine as an effective antiemetic agent.
Executive Summary
This compound, a phenothiazine derivative, has demonstrated notable antiemetic properties, primarily through its potent antagonism of dopamine D2 receptors within the central nervous system. This technical guide provides a comprehensive overview of the existing scientific literature on this compound's antiemetic effects, with a focus on its pharmacological profile, preclinical efficacy, and the experimental methodologies used for its evaluation. While specific receptor binding affinities (Ki values) for this compound are not extensively reported in publicly available literature, its antiemetic potency is estimated to be two to four times greater than that of chlorpromazine, a well-established antiemetic. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's potential as an antiemetic therapeutic.
Mechanism of Action
This compound exerts its antiemetic effects through a multi-receptor antagonism mechanism, characteristic of phenothiazine neuroleptics. The primary target is the dopamine D2 receptor located in the chemoreceptor trigger zone (CTZ) of the area postrema and the vomiting center in the medulla.
-
Dopamine D2 Receptor Antagonism: The CTZ is a crucial area for detecting emetic stimuli in the blood. Dopamine, acting on D2 receptors in the CTZ, is a key neurotransmitter in the emetic pathway. This compound competitively blocks these D2 receptors, thereby inhibiting the transmission of emetic signals to the vomiting center.[1][2] The structure-activity relationship of phenothiazines indicates that the substituent at the 2-position of the phenothiazine ring and the nature of the side chain are critical for their dopamine receptor blocking activity.[3][4]
-
Histamine H1 and Muscarinic M1 Receptor Antagonism: Like other phenothiazines, this compound is known to possess antihistaminic and anticholinergic properties by blocking H1 and M1 receptors, respectively.[2] Blockade of these receptors, particularly in the vestibular system and the solitary tract nucleus, can contribute to its antiemetic efficacy, especially in motion sickness.
The synergistic antagonism of these key receptors underscores the broad-spectrum antiemetic potential of this compound.
References
Propionylpromazine's Effects on the Central Nervous System: An In-Depth Technical Guide
Abstract
Propionylpromazine is a phenothiazine derivative with a notable profile of activity within the central nervous system (CNS). Primarily recognized for its sedative and tranquilizing properties, its therapeutic and adverse effects are underpinned by a complex interaction with multiple neurotransmitter receptor systems. This technical guide provides a detailed examination of the pharmacodynamic actions of this compound on the CNS, with a focus on its receptor binding profile, downstream signaling consequences, and CNS penetration. Methodologies for key experimental assessments are detailed, and critical signaling pathways and workflows are visualized to support further research and drug development efforts in this area.
Introduction
This compound is a phenothiazine neuroleptic agent that has been utilized in both human and veterinary medicine.[1] Structurally related to other phenothiazines such as chlorpromazine and promazine, it exerts its primary effects through the modulation of several key neurotransmitter systems in the central nervous system. While not predominantly used as an antipsychotic in contemporary medicine, its sedative and anxiolytic properties remain of clinical and research interest.[2][3] Understanding the intricate molecular interactions of this compound within the CNS is crucial for optimizing its therapeutic applications and mitigating potential adverse effects.
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound's CNS effects. It consolidates available data on its receptor binding profile, presents key experimental protocols for its study, and visualizes the complex signaling pathways it modulates.
Central Nervous System Effects of this compound
The diverse effects of this compound on the CNS, ranging from sedation to the potential for extrapyramidal side effects, are a direct consequence of its interaction with a wide array of neurotransmitter receptors.
Mechanism of Action
This compound functions as an antagonist at several classes of G-protein coupled receptors (GPCRs) within the CNS. Its broad receptor-binding profile includes dopamine, serotonin, histamine, alpha-adrenergic, and muscarinic acetylcholine receptors. The sedative effects of this compound are largely attributed to its potent antagonism of the histamine H1 receptor.[4] Its antipsychotic potential, although not a primary clinical application, is thought to be mediated through the blockade of dopamine D2 and serotonin 5-HT2A receptors.
Receptor Binding Profile
| Receptor Target | This compound Activity | Chlorpromazine Ki (nM)[5] | Primary Downstream Signaling Pathway |
| Dopamine D1 | Antagonist | 73 | Gαs/olf coupling, activation of adenylyl cyclase |
| Dopamine D2 | Antagonist | 0.55 | Gαi/o coupling, inhibition of adenylyl cyclase |
| Dopamine D3 | Antagonist | 1.2 | Gαi/o coupling, inhibition of adenylyl cyclase |
| Dopamine D4 | Antagonist | 9.7 | Gαi/o coupling, inhibition of adenylyl cyclase |
| Serotonin 5-HT2A | Antagonist | - | Gαq/11 coupling, activation of phospholipase C |
| Serotonin 5-HT2C | Antagonist | - | Gαq/11 coupling, activation of phospholipase C |
| Histamine H1 | Antagonist | - | Gαq/11 coupling, activation of phospholipase C |
| α1-Adrenergic | Antagonist | - | Gαq/11 coupling, activation of phospholipase C |
| Muscarinic (M1-M5) | Antagonist | - | Gαq/11 (M1, M3, M5) or Gαi/o (M2, M4) coupling |
Pharmacodynamic Effects
The multi-receptor antagonism of this compound results in a range of pharmacodynamic effects:
-
Sedation and Anxiolysis: Primarily mediated by its potent histamine H1 receptor blockade.
-
Antipsychotic-like Effects: Attributed to the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The relatively weaker D2 antagonism compared to some other phenothiazines may contribute to a lower incidence of extrapyramidal side effects.
-
Extrapyramidal Symptoms (EPS): Potential for motor side effects such as dystonia, akathisia, and parkinsonism due to the blockade of D2 receptors in the nigrostriatal pathway.
-
Anticholinergic Effects: Blockade of muscarinic receptors can lead to dry mouth, blurred vision, and constipation.
-
Cardiovascular Effects: Antagonism of α1-adrenergic receptors can cause orthostatic hypotension.
Central Nervous System Penetration
The ability of a drug to exert its effects on the CNS is contingent upon its capacity to cross the blood-brain barrier (BBB). This compound, as a lipophilic molecule, is capable of entering the brain.
In Vivo Distribution Data
Studies in animal models have confirmed the penetration of this compound into the brain tissue. The following table summarizes quantitative data from a study in rats following intravenous administration.
| Time Post-Administration (hours) | This compound Concentration in Brain (µg/g) |
| 0.2 | 5.6 ± 1.3 |
| 0.5 | 5.4 ± 0.8 |
| 1.0 | 2.7 ± 0.4 |
| 2.0 | 0.6 ± 0.2 |
Key Experimental Protocols
The following sections detail standardized methodologies for investigating the CNS effects of compounds like this compound.
Radioligand Binding Assay
This in vitro technique is used to determine the affinity of a drug for a specific receptor.
Objective: To quantify the binding affinity (Ki) of a test compound (e.g., this compound) for a target receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue or cultured cells expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand known to bind specifically to the target receptor, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Neurotransmitter Release
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To assess the effect of this compound on the release of neurotransmitters (e.g., dopamine) in a specific brain region (e.g., the striatum).
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the target brain region.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals before and after the administration of this compound.
-
-
Neurochemical Analysis:
-
Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the values before and after drug administration.
-
Assessment of Extrapyramidal Side Effects
Animal models are used to evaluate the potential of a drug to induce extrapyramidal symptoms.
Objective: To assess the propensity of this compound to induce catalepsy, a behavioral correlate of parkinsonism in rodents.
Methodology:
-
Bar Test for Catalepsy:
-
Administer the test compound (this compound) to the animals.
-
At specified time points after administration, place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time it takes for the animal to remove both forepaws from the bar.
-
An increase in the descent latency is indicative of catalepsy.
-
-
Data Analysis:
-
Compare the descent latencies of the drug-treated group to a vehicle-treated control group.
-
Statistical analysis is performed to determine the significance of any observed differences.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways affected by this compound and a typical experimental workflow for its CNS characterization.
Caption: Signaling pathways antagonized by this compound.
Caption: Workflow for CNS drug characterization.
Conclusion
This compound exhibits a complex pharmacological profile within the central nervous system, characterized by its antagonism of multiple neurotransmitter receptors. Its sedative and tranquilizing effects are primarily driven by its potent blockade of histamine H1 receptors, while its interactions with dopamine and serotonin receptors contribute to its antipsychotic potential and the risk of extrapyramidal side effects. The ability of this compound to penetrate the blood-brain barrier allows for these direct effects on central neuronal signaling. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other centrally acting compounds, facilitating a deeper understanding of their mechanisms of action and informing the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative receptor pharmacology of antipsychotic drugs based on normalized binding affinity data and breadth of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Propionylpromazine Hydrochloride and Phosphate Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the physicochemical properties, stability, and relevant signaling pathways of propionylpromazine hydrochloride and this compound phosphate. The information is intended to assist researchers and drug development professionals in understanding the characteristics of these two salt forms of the phenothiazine neuroleptic, this compound.
Introduction to this compound and Salt Selection
This compound is a phenothiazine derivative used in veterinary medicine as a tranquilizer.[1] Like many pharmaceutical compounds, it is formulated as a salt to enhance its properties, such as solubility and stability. The choice of the salt form is a critical step in drug development, as it can significantly impact the drug's performance. The two common salt forms of this compound are the hydrochloride and the phosphate. This guide will delve into the available technical data for each.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound Salts
| Property | This compound Hydrochloride | This compound Phosphate |
| Molecular Formula | C₂₀H₂₄N₂OS • HCl[2] | C₂₀H₂₄N₂OS • H₃PO₄ |
| Molecular Weight | 376.9 g/mol [2] | 438.5 g/mol (calculated) |
| Appearance | A solid[2] | Data not available |
| Solubility | - DMF: 30 mg/mL[2]- DMSO: 30 mg/mL- Ethanol: 30 mg/mL- PBS (pH 7.2): 10 mg/mL | Data not available* |
| UV Maximum (λmax) | 243, 276 nm | Data not available |
*While specific quantitative data is unavailable, its use in aqueous injectable solutions suggests good water solubility.
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life.
This compound Hydrochloride
Studies on this compound hydrochloride have shown that it is susceptible to degradation, primarily through oxidation. The major degradation products are oxidation products of the parent molecule. To enhance its stability, antioxidants such as ascorbic acid have been used in formulations. Formulations are expected to be stable for 6 to 12 months when stored at temperatures between 5 and 40°C.
This compound Phosphate
Mechanism of Action and Signaling Pathways
This compound acts as an antagonist at multiple neurotransmitter receptors. Its primary mechanism of action involves the blockade of dopamine D2 receptors. Additionally, it exhibits antagonist activity at serotonin (5-HT), muscarinic acetylcholine, alpha-adrenergic, and histamine H1 receptors.
Dopamine D2 Receptor Signaling
This compound's antipsychotic effects are primarily attributed to its antagonism of dopamine D2 receptors. These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor Signaling
Antagonism of 5-HT2A receptors contributes to the sedative and anxiolytic effects of this compound. These receptors are coupled to Gq/11 proteins, which activate the phospholipase C (PLC) signaling cascade.
Histamine H1 and Muscarinic Receptor Signaling
The sedative effects of this compound are largely due to its antagonism of histamine H1 receptors. Like 5-HT2A receptors, H1 receptors are coupled to Gq/11 proteins and activate the PLC pathway. Similarly, antagonism of muscarinic acetylcholine receptors (subtypes M1, M3, and M5) also involves the Gq/11-PLC pathway and contributes to some of the side effects observed with phenothiazines.
Experimental Protocols
This section outlines general experimental methodologies for characterizing the properties of pharmaceutical salts, which would be applicable to a comparative study of this compound hydrochloride and phosphate.
Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance under various stress conditions.
Conclusion
The choice between this compound hydrochloride and phosphate salts for formulation development will depend on a variety of factors, including the desired physicochemical properties and the intended dosage form. The hydrochloride salt is better characterized in the public literature, with available data on its solubility and stability. Both salts share the same mechanism of action through the antagonism of multiple neurotransmitter receptors. Further studies are required to provide a direct and comprehensive comparison of the two salt forms to guide optimal formulation strategies.
References
Methodological & Application
Application Note: Quantitative Analysis of Propionylpromazine in Biological Matrices and Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed protocol for the quantitative analysis of propionylpromazine, a phenothiazine derivative used as a tranquilizer, in various matrices using gas chromatography-mass spectrometry (GC-MS). The described methodology is applicable to researchers, scientists, and professionals in drug development and forensic toxicology for the reliable determination of this compound in plasma, urine, tissue samples, and pharmaceutical formulations. The protocol includes comprehensive steps for sample preparation, instrument parameters, and data analysis.
Introduction
This compound is a phenothiazine neuroleptic agent utilized in veterinary medicine for its sedative properties. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and in forensic investigations. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a robust analytical technique for the determination of this compound. This document provides a comprehensive guide to the GC-MS analysis of this compound, including sample extraction, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
1.1. Plasma or Serum Samples
A solid-phase extraction (SPE) method is recommended for the extraction of this compound from plasma or serum.
-
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Sodium hydroxide
-
Internal Standard (IS) solution (e.g., chlorpromazine-d6 in methanol, 1 µg/mL)
-
-
Protocol:
-
To 1 mL of plasma or serum, add 20 µL of the internal standard solution and vortex for 30 seconds.
-
Add 1 mL of 0.1 M sodium hydroxide and vortex for 30 seconds.
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
1.2. Urine Samples
For urine samples, enzymatic hydrolysis is often necessary to cleave conjugated metabolites.[1]
-
Materials:
-
β-glucuronidase/arylsulfatase enzyme solution
-
Acetate buffer (pH 5.0)
-
Materials for SPE as listed in section 1.1
-
-
Protocol:
-
To 2 mL of urine, add 1 mL of acetate buffer and 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for 16 hours.
-
Allow the sample to cool to room temperature and proceed with the solid-phase extraction protocol as described in section 1.1, starting from step 1.
-
1.3. Tissue Samples
-
Materials:
-
Homogenizer
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Sodium chloride
-
Materials for SPE as listed in section 1.1
-
-
Protocol:
-
Weigh 1 g of homogenized tissue into a centrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 5 mL of phosphate buffer and vortex thoroughly.
-
Add 10 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 g of sodium chloride to the supernatant, vortex, and centrifuge to facilitate phase separation.
-
Collect the upper acetonitrile layer and evaporate to a small volume (approx. 1 mL) under nitrogen.
-
Dilute the extract with 10 mL of water and proceed with the solid-phase extraction protocol as described in section 1.1, starting from step 4.
-
1.4. Pharmaceutical Formulations (e.g., Injectable Solutions)
-
Materials:
-
Methanol
-
Volumetric flasks
-
-
Protocol:
-
Accurately dilute the pharmaceutical formulation with methanol to obtain a theoretical this compound concentration within the calibration range (e.g., 1-1000 ng/mL).
-
Add the internal standard to the final diluted solution.
-
The sample is now ready for direct GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following parameters are provided as a guideline and may require optimization for individual instruments.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and confirmation of the fragmentation pattern. Mass range: m/z 50-450.
-
Selected Ion Monitoring (SIM): For quantitative analysis.
-
Data Analysis and Quantification
-
Mass Fragmentation of this compound: The molecular weight of this compound is 340.5 g/mol .[2] The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 340. Key fragment ions are anticipated from the cleavage of the side chain. Based on MS/MS data and the structure of related phenothiazines, the following ions are proposed for SIM mode.[2]
-
Calibration: Prepare a series of calibration standards in a blank matrix extract covering the expected concentration range of the samples.
-
Quantification: The concentration of this compound in the samples is determined by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
Data Presentation
Quantitative Data Summary
The following table summarizes typical validation parameters for the GC-MS analysis of phenothiazines in biological matrices. These values can be used as a reference for the expected performance of the this compound assay.
| Parameter | Matrix | Typical Value | Reference |
| Linearity Range | Plasma | 2-600 ng/mL | [3] |
| Limit of Detection (LOD) | Plasma | ~1 ng/mL | Inferred from[3] |
| Limit of Quantification (LOQ) | Plasma | 3.98-8.89 ng/mL | |
| Recovery | Plasma | 79-95% | |
| Intraday Precision (%RSD) | Plasma | < 7.07% | |
| Interday Precision (%RSD) | Plasma | < 8.80% |
Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 340 | 283 | 58 |
| Chlorpromazine-d6 (IS) | 324 | 248 | 92 |
Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound in full scan mode to identify the most abundant and specific fragments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Logical Relationship of Quantitation
References
- 1. fao.org [fao.org]
- 2. This compound | C20H24N2OS | CID 24352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of a gas chromatography/tandem mass spectrometry method for simultaneous quantitation of several antipsychotics in human plasma and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Propionylpromazine Dosage Calculation for Laboratory Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionylpromazine (PPZ) is a phenothiazine derivative used in veterinary medicine as a neuroleptic agent for tranquilization and as a pre-anesthetic. Its application in laboratory rats for research purposes requires careful dose calculation to achieve the desired physiological state without inducing adverse effects. This document provides detailed application notes and protocols for the dosage calculation and administration of this compound to laboratory rats, drawing upon available research and comparative data from the structurally similar compound, acepromazine.
Introduction
This compound, a phenothiazine neuroleptic, exerts its effects by depressing the central nervous system, leading to sedation, muscular relaxation, and a reduction in spontaneous activity.[1] While specific dosage guidelines for laboratory rats are limited in published literature, studies have reported its use for various experimental purposes. This document aims to consolidate the available information on this compound dosage in rats and provide protocols for its preparation and administration. Due to the limited data on this compound, dosage information for the closely related and widely used phenothiazine, acepromazine, is also presented as a comparative reference to guide dose selection.
Quantitative Data Summary
The following tables summarize the known dosages of this compound and comparative dosages of acepromazine in laboratory rats. It is crucial to note that the optimal dose of this compound may need to be determined empirically for specific experimental paradigms.
Table 1: Reported Dosages of this compound in Laboratory Rats
| Application/Study Purpose | Route of Administration | Dosage (mg/kg) | Species/Strain | Reference |
| Tissue Residue Analysis | Intravenous (IV) | 4 | Wistar | [2][3] |
| Endocrine Effects Study | Intraperitoneal (IP) | 1.5 (daily for 2 weeks) | Not Specified | [3] |
| Premedication (comparative) | Intramuscular (IM) | 0.5 | Rabbit | N/A |
Table 2: Comparative Dosages of Acepromazine in Laboratory Rats for Sedation and Pre-anesthesia
| Application | Route of Administration | Dosage (mg/kg) | Notes | Reference |
| Pre-anesthetic (with Ketamine/Xylazine) | IP, IM, Subcutaneous (SC) | 0.75 - 4 | Provides a good surgical plane of anesthesia at the upper end of the dose range. | [4] |
| Pre-anesthetic (with Ketamine/Xylazine) | IP, IM | 1.25 | Anesthetic cocktail component. | N/A |
| Sedation | IM, IP, SC | 2.5 | For light sedation. | N/A |
| Pre-anesthetic (with Ketamine) | IP | 1 - 2.5 | For prolonged restraint and minor surgical procedures. | |
| Pre-anesthetic (with Ketamine/Xylazine) | IP or SQ | 1 - 2 | May not produce surgical-plane anesthesia for major procedures. |
Experimental Protocols
This compound Solution Preparation
This compound is typically available as a hydrochloride or phosphate salt in an aqueous solution for injection, often at a 1% (10 mg/mL) concentration. If a different concentration is required, sterile dilution is necessary.
Materials:
-
This compound injectable solution (e.g., 10 mg/mL)
-
Sterile, pyrogen-free 0.9% NaCl (saline) or sterile water for injection
-
Sterile syringes and needles
-
Sterile, empty vials
-
70% ethanol or isopropanol wipes
Protocol:
-
Aseptically disinfect the rubber septum of the this compound vial and the sterile diluent vial with a 70% alcohol wipe.
-
Using a sterile syringe and needle, withdraw the required volume of this compound solution.
-
Transfer the this compound into a sterile, empty vial.
-
Using a new sterile syringe and needle, withdraw the calculated volume of sterile saline or water for injection.
-
Add the diluent to the vial containing the this compound to achieve the desired final concentration.
-
Gently swirl the vial to mix the solution.
-
Label the new vial with the drug name, final concentration, date of preparation, and expiration date (diluted drugs should typically be discarded after 30 days unless stability data indicates otherwise).
-
Store the diluted solution as recommended by the manufacturer, typically protected from light.
Dosage Calculation
The volume of the prepared this compound solution to be administered is calculated based on the rat's body weight and the desired dosage.
Formula:
Volume to inject (mL) = (Desired Dose (mg/kg) x Body Weight (kg)) / Concentration of Solution (mg/mL)
Example Calculation:
-
Desired Dose: 1.5 mg/kg
-
Rat Body Weight: 0.25 kg (250 g)
-
Concentration of Solution: 1 mg/mL (after dilution)
Volume to inject (mL) = (1.5 mg/kg * 0.25 kg) / 1 mg/mL = 0.375 mL
Administration Routes
The choice of administration route depends on the desired onset and duration of action, as well as the experimental requirements. Always use proper animal handling and restraint techniques.
-
Intravenous (IV): Provides the most rapid onset of action. The lateral tail veins are the most common injection sites in rats.
-
Intraperitoneal (IP): Offers a relatively rapid onset of action. Injections are typically given in the lower right quadrant of the abdomen to avoid the cecum.
-
Intramuscular (IM): Can be administered into the quadriceps or gluteal muscles. Use small needle gauges (e.g., 25-27G) to minimize tissue damage.
-
Subcutaneous (SC): Injections are given under the loose skin of the back or flank. This route provides the slowest absorption.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for phenothiazine tranquilizers and a typical experimental workflow for dose determination.
Caption: Mechanism of action of this compound.
Caption: Workflow for determining the optimal dosage.
Conclusion and Recommendations
The accurate calculation and administration of this compound are critical for the successful and ethical use of this compound in laboratory rats. Due to the limited availability of specific dosage guidelines for this compound in rats, researchers are encouraged to:
-
Conduct thorough literature reviews.
-
Utilize the provided comparative data for acepromazine as a starting point.
-
Perform pilot studies with a small number of animals to determine the optimal dose for their specific experimental conditions.
-
Closely monitor animals for the desired level of sedation and any potential adverse effects.
By following these protocols and recommendations, researchers can ensure the safe and effective use of this compound in their studies.
References
Application Notes and Protocols for Intravenous Administration of Propionylpromazine in Pigs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionylpromazine is a phenothiazine derivative used in veterinary medicine as a neuroleptic agent for tranquilization and premedication before general anesthesia.[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system, leading to sedation and a reduction in spontaneous motor activity.[3] In swine, intravenous administration allows for a rapid onset of action, which can be particularly advantageous in clinical and research settings. These application notes provide a detailed protocol for the intravenous administration of this compound in pigs, including dosage information, experimental procedures, and relevant physiological considerations.
Data Presentation
The following table summarizes the recommended intravenous dosages for this compound and the closely related phenothiazine, acepromazine, in pigs. Due to limited specific data on intravenous this compound, information on acepromazine is provided for reference and comparative purposes.
| Drug | Dosage (mg/kg) | Route of Administration | Notes | Reference |
| This compound | 0.2 - 0.3 | Intravenous (IV) | Used for neuroleptic effects to combat stress. | [2] |
| Acepromazine | 0.1 - 0.4 | Intravenous (IV) or Intramuscular (IM) | Recommended for premedication to improve the quality of sedation. May cause hypotension and hypothermia. | [3] |
| Acepromazine | 0.11 - 1.1 | Intravenous (IV), Intramuscular (IM), Subcutaneous (SC) | Commonly used for tranquilization. |
Experimental Protocols
This section outlines a detailed methodology for the intravenous administration of this compound in a research setting.
1. Animal Preparation:
-
Animal Selection: Healthy pigs, appropriately acclimatized to the facility, should be used. The weight of each pig must be accurately determined to ensure correct dosage calculation.
-
Fasting: It is recommended to withhold food for 6-12 hours prior to administration to reduce the risk of regurgitation and aspiration, although water should be available until just before the procedure.
-
Vascular Access: Gaining intravenous access in pigs can be challenging due to their thick skin and subcutaneous fat. The auricular (ear) veins are the most common and accessible sites for intravenous catheterization or injection. The use of a topical local anesthetic cream (e.g., EMLA cream) can help to numb the area and reduce discomfort during catheter placement. The cephalic or lateral saphenous veins are alternative sites. For long-term infusions, surgical cut-down for catheter placement in a larger vein such as the jugular may be necessary.
2. Drug Preparation:
-
Formulation: this compound is typically available as a 1% aqueous solution of its hydrochloride or phosphate salt.
-
Dilution: Depending on the concentration of the stock solution and the size of the pig, dilution with sterile saline or dextrose solution may be necessary to achieve the desired volume for accurate and controlled administration.
3. Administration:
-
Dosage Calculation: Calculate the precise dose based on the pig's body weight and the desired level of sedation.
-
Rate of Administration: Administer the calculated dose slowly over a period of 1-2 minutes. Rapid intravenous injection can increase the risk of adverse cardiovascular effects, such as hypotension.
-
Monitoring During Administration: Continuously monitor the animal's heart rate, respiratory rate, and depth of sedation during and immediately after administration.
4. Post-Administration Monitoring:
-
Physiological Parameters: Monitor vital signs, including heart rate, respiratory rate, and body temperature, at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes) until the animal has fully recovered. This compound can cause hypothermia, so providing a heat source may be necessary.
-
Behavioral Observation: Observe the pig for the level of sedation, ataxia, and any adverse reactions. The onset of action is typically rapid following intravenous administration.
-
Recovery: Place the animal in a quiet, comfortable, and well-bedded pen to recover. Ensure easy access to food and water once the animal is fully ambulatory and the risk of aspiration has passed. The duration of action can be prolonged, and the animal should be monitored until it has returned to its normal state.
Mandatory Visualizations
Caption: Experimental workflow for intravenous this compound administration in pigs.
References
Application Notes and Protocols for Testing Propionylpromazine Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionylpromazine is a phenothiazine derivative primarily used in veterinary medicine as a neuroleptic and tranquilizer. As with other phenothiazines, understanding its cytotoxic potential is crucial for comprehensive safety and toxicological profiling. Phenothiazines have been shown to exert cytotoxic effects on various cell types, often through the induction of apoptosis, disruption of cellular signaling pathways, and generation of oxidative stress.[1][2][3] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in a relevant in vitro cell culture model. The human neuroblastoma cell line, SH-SY5Y, is recommended due to its neuronal phenotype, which is pertinent to the neuroleptic nature of the drug.[4][5]
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Phenothiazine Derivatives in Various Cell Lines
| Phenothiazine Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Chlorpromazine | U-87MG | Human Glioblastoma | ~30 | |
| Chlorpromazine | V79 | Chinese Hamster Lung Fibroblast | ~10 µg/ml | |
| Fluphenazine | MDA-MB-231 | Human Breast Cancer | 7.04 - 23.33 | |
| Thioridazine | Hep3B | Human Liver Cancer | >10 | |
| Trifluoperazine | Hep3B | Human Liver Cancer | ~5 | |
| Prochlorperazine | Hep3B | Human Liver Cancer | ~5 |
Note: The presented IC50 values are for illustrative purposes to guide initial experimental design. Actual values for this compound may vary.
Experimental Protocols
Cell Culture and Maintenance
1.1. Cell Line:
-
Human neuroblastoma cell line SH-SY5Y. This cell line is of human origin and is a widely recognized model in neurobiology and for assessing the neurotoxicity of compounds.
1.2. Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
1.3. Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
2.1. Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO, at a stock concentration of 10-100 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
2.2. Protocol:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. Based on data from related phenothiazines, an initial concentration range of 1 µM to 100 µM is recommended. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Workflow for the MTT cytotoxicity assay.
Assessment of Membrane Integrity (LDH Assay)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.
3.1. Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
3.2. Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), collect the cell culture supernatant from each well.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.
-
To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.
Workflow for the LDH cytotoxicity assay.
Detection of Apoptosis (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
4.1. Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Commercially available Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
4.2. Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates and treat with this compound at concentrations determined from the viability assays.
-
After the desired incubation period, harvest the cells and prepare cell lysates according to the assay kit manufacturer's protocol.
-
Determine the protein concentration of each lysate.
-
Incubate the cell lysates with the caspase-3 substrate provided in the kit.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the caspase-3 activity relative to the vehicle-treated control.
Workflow for Caspase-3 activity assay.
Potential Signaling Pathways Involved in this compound Cytotoxicity
Based on studies of related phenothiazine compounds, the cytotoxic effects of this compound may be mediated through several signaling pathways.
Induction of Apoptosis via Mitochondrial Pathway
Phenothiazines can induce apoptosis by disrupting mitochondrial function. This can lead to the release of cytochrome c, which in turn activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3.
Proposed mitochondrial apoptosis pathway.
Inhibition of the PI3K/Akt/mTOR Survival Pathway
Several phenothiazines have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis or autophagy.
References
- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic potential of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propionic acid induces mitochondrial dysfunction and affects gene expression for mitochondria biogenesis and neuronal differentiation in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Propionylpromazine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionylpromazine is a phenothiazine neuroleptic agent utilized in veterinary medicine to manage stress in animals. Understanding its metabolic fate and developing robust analytical methods for its detection and quantification, along with its metabolites, are crucial for pharmacokinetic studies, residue analysis in food-producing animals, and forensic investigations. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites.
Analytical Standards
The accurate quantification of this compound and its metabolites relies on the availability of high-purity analytical standards.
This compound: Certified reference materials (CRMs) for this compound hydrochloride and its deuterated internal standard (this compound-d6 HCl) are commercially available from various suppliers, ensuring traceable and accurate quantification.
Metabolites: The primary metabolites of this compound identified in horses include:
-
2-(1-hydroxypropyl)promazine
-
2-(1-propenyl)promazine
-
7-hydroxythis compound
The commercial availability of certified reference materials for these metabolites is limited. However, some chemical synthesis companies offer custom synthesis of these compounds. Researchers may need to synthesize and characterize these standards in-house. A general synthetic approach for similar phenothiazine derivatives has been described, which can be adapted for the synthesis of these metabolites[4].
Table 1: Summary of Analytical Standards
| Compound | Commercial Availability | Notes |
| This compound HCl | Readily available as a certified reference material[5] | Store at 2-8°C, protected from light. |
| This compound-d6 HCl | Available from specialty chemical suppliers. | Used as an internal standard for mass spectrometry-based methods. |
| 2-(1-hydroxypropyl)promazine | Limited, may require custom synthesis | |
| 2-(1-propenyl)promazine | Limited, may require custom synthesis. | |
| 7-hydroxythis compound | Limited, may require custom synthesis. | |
| 2-(1-hydroxypropyl) promazine sulfoxide | Limited, may require custom synthesis | A major metabolite identified in horse urine. |
Metabolic Pathway of this compound
This compound undergoes several biotransformation reactions in the body, primarily in the liver. The main metabolic pathways include hydroxylation, sulfoxidation, and modification of the propionyl side chain.
References
- 1. madbarn.com [madbarn.com]
- 2. Analysis of this compound and its metabolites in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 5. This compound Hydrochloride | LGC Standards [lgcstandards.com]
Application Notes and Protocols for Propionylpromazine Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of propionylpromazine, a phenothiazine derivative, in rodent behavioral research. The protocols and data presented are intended to assist in the design and execution of experiments aimed at evaluating the behavioral effects of this compound.
Introduction to this compound
This compound is a neuroleptic agent that functions as an antagonist at multiple receptor sites. Its primary mechanism of action involves the blockade of dopamine D1, D2, and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, histamine H1 receptors, muscarinic M1-M5 receptors, and alpha-1 adrenergic receptors[1]. This diverse receptor binding profile contributes to its sedative, antiemetic, and antipsychotic properties[1][2]. In veterinary medicine, it is commonly used as a tranquilizer[3]. Understanding its effects on rodent behavior is crucial for preclinical assessment of its therapeutic potential and off-target effects.
Key Signaling Pathways
The behavioral effects of this compound are mediated through its interaction with various neurotransmitter systems. The two primary pathways influenced by its antagonist activity are the dopamine and serotonin signaling cascades.
Experimental Protocols and Data Presentation
The following sections detail protocols for common rodent behavioral assays relevant to the pharmacological profile of this compound. Due to a lack of specific published data for this compound in these standardized tests, representative data from studies on phenothiazines with similar mechanisms of action (e.g., chlorpromazine) are provided for illustrative purposes.
Open Field Test
The open field test is utilized to assess general locomotor activity and anxiety-like behavior in rodents.
Experimental Workflow:
Detailed Protocol:
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone by the tracking software.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test begins.
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Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. The pre-treatment time will depend on the pharmacokinetic profile of the drug, but a 30-minute interval is common for many neuroleptics.
-
Procedure: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (typically 5-15 minutes) using an automated video-tracking system.
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, average velocity.
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Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone, frequency and duration of rearing.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Representative Quantitative Data (based on phenothiazine effects):
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (m) | Time in Center (s) | Rearing Frequency |
| Vehicle | - | 15.2 ± 1.8 | 25.4 ± 3.1 | 18.5 ± 2.2 |
| This compound | 1.0 | 10.8 ± 1.5 | 18.2 ± 2.5 | 12.1 ± 1.9 |
| This compound | 3.0 | 5.6 ± 0.9 | 12.5 ± 1.8* | 6.3 ± 1.1 |
| This compound | 10.0 | 2.1 ± 0.5 | 8.1 ± 1.2** | 2.1 ± 0.8 |
Note: Data are hypothetical and for illustrative purposes, based on the known sedative and anxiogenic-like effects of high-dose phenothiazines in the open field test. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.
Elevated Plus Maze
The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Detailed Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal dimensions.
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Acclimation and Dosing: Follow the same procedures as for the open field test.
-
Procedure: Place the animal in the center of the maze, facing one of the open arms.
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Data Collection: Allow the animal to explore the maze for 5 minutes, recording its behavior with a video-tracking system.
-
Parameters Measured:
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Time spent in the open arms versus the closed arms.
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Number of entries into the open and closed arms.
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Total distance traveled (as a measure of general activity).
-
-
Cleaning: Clean the maze thoroughly between trials.
Representative Quantitative Data (based on phenothiazine effects):
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (%) | Open Arm Entries (%) | Total Distance (m) |
| Vehicle | - | 35.6 ± 4.2 | 40.1 ± 3.8 | 8.9 ± 1.1 |
| This compound | 1.0 | 28.3 ± 3.5 | 32.5 ± 3.1 | 7.2 ± 0.9 |
| This compound | 3.0 | 19.5 ± 2.8 | 25.1 ± 2.5 | 5.1 ± 0.7* |
| This compound | 10.0 | 10.2 ± 1.9 | 15.8 ± 2.1 | 2.5 ± 0.4** |
Note: Data are hypothetical and illustrative, reflecting potential anxiogenic-like effects and motor impairment at higher doses of phenothiazines. *p<0.05, **p<0.01 compared to vehicle. Data are presented as mean ± SEM.
Rotarod Test
The rotarod test is used to assess motor coordination, balance, and motor learning in rodents.
Detailed Protocol:
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Training: Acclimate the animals to the apparatus for a few trials before the test day to ensure stable baseline performance.
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Acclimation and Dosing: Follow the same procedures as for the other tests.
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Procedure: Place the animal on the rotating rod.
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Data Collection: Record the latency to fall from the rod. The test is typically repeated for several trials with an inter-trial interval.
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Parameters Measured:
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Latency to fall (in seconds).
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Speed of the rod at the time of falling (in accelerating rotarod protocols).
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Representative Quantitative Data (based on phenothiazine effects):
| Treatment Group | Dose (mg/kg, i.p.) | Trial 1 Latency (s) | Trial 2 Latency (s) | Trial 3 Latency (s) |
| Vehicle | - | 155.4 ± 12.1 | 168.2 ± 10.5 | 175.9 ± 9.8 |
| This compound | 1.0 | 120.8 ± 11.5 | 135.6 ± 10.1 | 142.3 ± 9.5* |
| This compound | 3.0 | 75.2 ± 8.9 | 88.4 ± 9.2 | 95.7 ± 8.7** |
| This compound | 10.0 | 30.1 ± 5.4 | 35.6 ± 6.1 | 40.2 ± 5.9*** |
Note: Data are hypothetical and for illustrative purposes, demonstrating the expected dose-dependent impairment of motor coordination by a sedative neuroleptic. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.
Considerations and Troubleshooting
-
Dose-Response: It is critical to establish a full dose-response curve for this compound to differentiate between sedative effects and more specific behavioral effects.
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Control Groups: Always include a vehicle-treated control group to account for the effects of injection stress and handling.
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Habituation: Proper habituation of the animals to the testing environment is essential to reduce variability in the data.
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Environmental Factors: Maintain consistent lighting, temperature, and noise levels throughout the experiments, as these can significantly impact rodent behavior.
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Experimenter Effects: The presence and handling by the experimenter can influence animal behavior. Consistency in handling and minimizing disturbances are crucial.
By following these detailed application notes and protocols, researchers can effectively investigate the behavioral pharmacology of this compound in rodent models, contributing to a better understanding of its potential therapeutic applications and side-effect profile.
References
Troubleshooting & Optimization
Technical Support Center: Propionylpromazine Dosage Optimization
Disclaimer: Propionylpromazine is a phenothiazine derivative, and while it shares properties with other drugs in this class, specific research on its dosage optimization to reduce hypotension is limited. Much of the guidance provided here is extrapolated from studies on the more extensively researched phenothiazine, acepromazine, and general principles of managing drug-induced hypotension. Researchers should use this information as a starting point for their own specific experimental design and validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes hypotension?
A1: this compound, like other phenothiazine tranquilizers, primarily causes hypotension through its antagonist action on alpha-1 adrenergic receptors.[1][2] Blockade of these receptors in vascular smooth muscle leads to vasodilation and a subsequent decrease in systemic vascular resistance, resulting in a drop in blood pressure.[1][2]
Q2: Are there any known patient factors that increase the risk of hypotension with this compound?
A2: While specific data for this compound is scarce, studies on the related compound acepromazine suggest that factors such as lower body weight may be associated with an increased risk of hypotension.[3] Additionally, patients with pre-existing cardiovascular disease, dehydration, or those receiving other medications that can cause hypotension (e.g., anesthetics, other vasodilators) may be at a higher risk.
Q3: How can I monitor for hypotension during my experiments?
A3: Continuous or frequent monitoring of arterial blood pressure is crucial. The gold standard is invasive direct arterial blood pressure monitoring. Non-invasive methods, such as oscillometric or Doppler techniques, can also be used, but their accuracy may be affected by patient size, movement, and the degree of hypotension. A mean arterial pressure (MAP) below 60-65 mmHg is often considered hypotensive in many species and warrants intervention.
Q4: What are the initial steps to manage this compound-induced hypotension?
A4: The initial management of hypotension involves several key steps:
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Reduce Anesthetic Depth: If the subject is under general anesthesia, reducing the concentration of the inhalant anesthetic can help mitigate hypotension.
-
Fluid Therapy: Intravenous fluid administration is a common first-line treatment. An initial bolus of a crystalloid solution (e.g., 10-20 mL/kg) can be administered, with the response monitored closely.
-
Vasopressors: If fluid therapy is insufficient, vasopressor agents may be required.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Severe or Refractory Hypotension | - High dose of this compound- Patient sensitivity- Concurrent use of other vasodilating drugs | - Discontinue or reduce this compound administration. - Administer a vasopressor. Norepinephrine is often a good first choice in cases of phenothiazine-induced hypotension. Ephedrine can also be used to increase blood pressure.- Consider colloids. If crystalloid fluids are not effective, synthetic colloids may help to expand plasma volume. |
| Hypotension Persists Despite Treatment | - Underlying hypovolemia- Cardiac dysfunction- Inadequate vasopressor dosage | - Assess fluid status. Ensure adequate fluid resuscitation.- Evaluate cardiac function. If possible, assess cardiac output to determine if an inotrope is needed.- Titrate vasopressor dose. Adjust the infusion rate of the vasopressor to achieve the target blood pressure. |
| Bradycardia with Hypotension | - Vagal stimulation- High dose of concurrent opioids | - Administer an anticholinergic. Atropine or glycopyrrolate can be used to increase heart rate.- Rule out other causes of bradycardia. |
Experimental Protocols
Protocol 1: Dose-Ranging Study for Hypotensive Effects
This protocol is a general guideline for determining the dose-dependent hypotensive effects of this compound in a research setting.
-
Animal Preparation:
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Acclimate subjects to the experimental environment.
-
Place an intravenous catheter for drug and fluid administration.
-
Instrument the subject for continuous direct arterial blood pressure monitoring.
-
-
Baseline Measurements:
-
Record baseline mean arterial pressure (MAP), systolic arterial pressure (SAP), diastolic arterial pressure (DAP), and heart rate (HR) for a minimum of 15 minutes to ensure stability.
-
-
Drug Administration:
-
Administer the lowest dose of this compound intravenously over a 1-minute period.
-
Continuously record cardiovascular parameters.
-
-
Data Collection:
-
Record MAP, SAP, DAP, and HR at 1, 2, 5, 10, 15, and 30 minutes post-administration.
-
-
Washout and Escalation:
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Allow a sufficient washout period for cardiovascular parameters to return to baseline.
-
Administer the next, incrementally higher dose and repeat the data collection steps.
-
-
Data Analysis:
-
Calculate the percentage change from baseline for each cardiovascular parameter at each dose and time point.
-
Determine the dose at which a clinically significant decrease in blood pressure (e.g., >20% from baseline or MAP <60 mmHg) occurs.
-
Quantitative Data Summary
The following table summarizes data from a study on acepromazine in dogs, which may serve as a reference for this compound due to their similar mechanisms.
Table 1: Hemodynamic Effects of Incremental Doses of Acepromazine in Isoflurane-Anesthetized Dogs
| Cumulative Acepromazine Dose (µg/kg) | Change in Cardiac Index (%) | Change in Systemic Vascular Resistance Index (%) |
| 10 | Not significant | Not significant |
| 25 | Not significant | Not significant |
| 50 | +34% | -25% |
| 100 | +34% | -25% |
Note: In this particular study, while cardiac index increased and systemic vascular resistance decreased, there was no significant change in mean arterial blood pressure. However, it is important to note that hypotension was observed in some individual animals at various doses.
Visualizations
Caption: Signaling pathway of this compound-induced hypotension.
Caption: Experimental workflow for a dose-ranging study.
References
Technical Support Center: Stability Testing of Propionylpromazine Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stability testing of propionylpromazine formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in formulations?
A1: The major degradation pathway for this compound hydrochloride (PPZHCl) is oxidation.[1][2][3] Stability studies have identified several oxidation products as the primary degradates.[1][3] Exposure to light and air can also contribute to the formation of minute quantities of the sulphoxide derivative.
Q2: What analytical methods are recommended for stability testing of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for evaluating the stability of this compound hydrochloride (PPZHCl) in various formulations. For identification of degradates, HPLC combined with tandem mass spectrometry (HPLC/MS/MS) is a powerful technique. Gas chromatography (GC) has also been used for determining this compound concentrations in plasma.
Q3: How can the stability of this compound formulations be improved?
A3: Due to its susceptibility to oxidation, the addition of an antioxidant to the formulation can significantly improve the stability of this compound hydrochloride (PPZHCl). Ascorbic acid has been shown to be effective in minimizing degradation.
Q4: What are the typical storage conditions for stability studies of this compound formulations?
A4: Stability studies for this compound hydrochloride (PPZHCl) formulations should be conducted under controlled temperature and humidity conditions. Long-term stability studies are often performed at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Accelerated stability studies are typically conducted at 40°C ± 2°C / 75% RH ± 5% RH. Studies have also evaluated stability at temperatures ranging from 5°C to 40°C to simulate field trial conditions. For formulations intended for storage in a freezer, the re-test period should be based on real-time data at the long-term storage condition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Use HPLC/MS/MS to identify the molecular weight of the unknown peaks and compare with known degradates. The major degradates are often oxidation products. |
| Loss of potency in the formulation over time | Oxidation of the active pharmaceutical ingredient (API). | Consider reformulating with an antioxidant like ascorbic acid to improve stability. |
| Inconsistent recovery from different formulation matrices | The extraction method may not be suitable for all matrices. | Develop and validate a robust extraction method for each specific formulation matrix (e.g., Vaseline, Karo syrup, K-Y Jelly). |
| Significant changes observed during accelerated stability studies | The formulation is sensitive to high temperature and/or humidity. | Conduct additional testing at an intermediate storage condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) to evaluate the temperature effect. |
| Discoloration or change in physical appearance of the formulation | This can be a sign of chemical degradation. | Correlate the physical changes with analytical data (e.g., HPLC purity) to determine the extent of degradation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Assay
This protocol provides a general framework for the HPLC analysis of this compound. Method optimization and validation are required for specific formulations.
-
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Extract the this compound hydrochloride (PPZHCl) using a suitable solvent. For example, for formulations in a Trap Tap Device (TTD), extraction can be performed with 0.05 M hydrochloric acid.
-
Dilute the extract to a suitable concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and an ion-pairing solution is often employed.
-
Detection: UV absorption at 280 nm.
-
Flow Rate and Injection Volume: These should be optimized for the specific column and system.
-
-
Quantitation:
-
Prepare a series of calibration standards of known PPZHCl concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of PPZHCl in the sample by comparing its peak area to the calibration curve.
-
Data Presentation
Table 1: Example Recovery Data for this compound HCl from Different Formulations
| Formulation Matrix | This compound HCl Concentration (%) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Vaseline | 38.8 | 104 | 1.2 |
| 16.2 | 92.9 | 3.5 | |
| 8.78 | 90.2 | 6.7 | |
| Karo Dark Syrup | 26.5 | 97.7 | 2.1 |
| 18.1 | 99.3 | 1.8 | |
| 10.3 | 106 | 4.3 | |
| K-Y Jelly | 33.0 | 100 | 0.7 |
| 23.5 | 99.4 | 2.5 | |
| 13.4 | 88.7 | 5.9 | |
| Data adapted from a study on the determination of this compound hydrochloride in formulation matrixes. |
Table 2: Example Stability Data for a this compound Formulation at 40°C/75% RH
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | Clear, colorless solution | 100.0 | < 0.1 |
| 1 | Clear, colorless solution | 98.5 | 1.5 |
| 3 | Clear, slightly yellow solution | 95.2 | 4.8 |
| 6 | Clear, yellow solution | 90.8 | 9.2 |
Visualizations
Caption: Experimental workflow for a typical stability study.
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: Matrix Effects in Propionylpromazine Analysis by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of propionylpromazine.
Troubleshooting Guide
This guide addresses specific issues users may encounter during their experiments in a direct question-and-answer format.
Question: Why is my this compound signal intensity low and inconsistent in plasma/serum samples compared to the standard in a neat solvent?
Answer: This is a classic sign of ion suppression , a common matrix effect.[1][2] Endogenous components in plasma, particularly phospholipids, can co-elute with this compound and compete for ionization in the MS source, thereby reducing the analyte's signal.[3][4]
Troubleshooting Steps:
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Confirm Matrix Effects: First, quantitatively assess the extent of ion suppression using the post-extraction spike method outlined in the Experimental Protocols section (4.2). A Matrix Factor (MF) significantly less than 1 indicates suppression.[5]
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Improve Sample Preparation: Your current sample preparation may not be sufficiently removing interfering components.
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Protein Precipitation (PPT) is often insufficient: While fast, PPT alone does not remove phospholipids, a major cause of ion suppression.
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Implement Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. The combination of a wash step with a moderately polar solvent and elution with a strong organic solvent can effectively separate this compound from many matrix components.
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Consider Phospholipid Removal Plates: These specialized plates combine protein precipitation with a sorbent that specifically targets and removes phospholipids.
-
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Optimize Chromatography: Increase the chromatographic separation between this compound and the region where phospholipids typically elute. You can qualitatively identify this region using the post-column infusion technique (Protocol 4.3). Modifying the gradient to be shallower or using a column with a different selectivity (e.g., biphenyl) may resolve the analyte from the suppression zone.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as this compound-d6. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for an accurate correction during data processing.
Question: My recovery for this compound is low after Solid-Phase Extraction (SPE). What are the common causes and solutions?
Answer: Low recovery during SPE indicates that the analyte is being lost at one or more steps in the extraction process.
Troubleshooting Steps:
-
Analyte Breakthrough (Lost during Loading):
-
Cause: The sample loading solvent may be too strong, preventing this compound from retaining on the C18 sorbent. The basic nature of this compound means its retention on a reversed-phase column can be poor if the mobile phase is too acidic.
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Solution: Ensure the pH of the sample is adjusted to a neutral or slightly basic state before loading to promote retention on the C18 sorbent. Dilute the sample with a weak solvent (e.g., water or a low-percentage organic buffer) before loading.
-
-
Analyte Loss (Lost during Washing):
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Cause: The wash solvent is too strong and is prematurely eluting the this compound along with the interferences.
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Solution: Use a weaker wash solvent. For a C18 cartridge, this means decreasing the percentage of organic solvent in the wash solution. Test fractions of your wash step to see if the analyte is present.
-
-
Incomplete Elution (Analyte remains on the cartridge):
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Cause: The elution solvent is too weak to fully desorb the this compound from the sorbent.
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Solution: Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). Adding a small amount of acid or base (e.g., formic acid or ammonium hydroxide) to the elution solvent can improve the recovery of basic compounds like this compound. Also, ensure the elution volume is sufficient.
-
Question: I am observing high variability in my results between different lots of plasma. How do I address this?
Answer: High variability between different sources of matrix is a clear indication that the method is not robust against matrix effects. The composition of biological fluids can differ between individuals, leading to varying degrees of ion suppression or enhancement.
Troubleshooting Steps:
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Evaluate Matrix Effect Across Lots: During method validation, it is crucial to evaluate the matrix effect using at least six different lots of the biological matrix. This will confirm if the variability is indeed matrix-related.
-
Incorporate a Co-eluting Internal Standard: The best solution is to use a stable isotope-labeled internal standard (SIL-IS) like this compound-d6. Since it behaves almost identically to the analyte during extraction, chromatography, and ionization, it will effectively normalize the variability between different matrix lots.
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Improve Sample Cleanup: If a SIL-IS is not available, the next best option is to improve the sample preparation to more effectively remove the interfering components causing the variability. More rigorous SPE or the use of phospholipid removal plates can create a cleaner final extract that is less susceptible to lot-to-lot variations.
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, tissue). This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, precision, and sensitivity of the analysis.
What are the primary causes of matrix effects in the analysis of this compound from biological samples?
For basic drugs like this compound analyzed with electrospray ionization (ESI) in positive mode, the most common causes are:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.
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Salts and Endogenous Metabolites: These can alter the charge state in the ESI droplet and compete with the analyte for ionization.
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Formulation Agents: If analyzing samples from a dosing study, excipients like polysorbates can cause significant ion suppression.
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Metabolites: this compound is metabolized in the body to compounds like sulfoxides and hydroxylated species. If these metabolites co-elute, they can potentially interfere with the ionization of the parent drug.
How do I quantitatively measure matrix effects?
The most accepted method is the post-extraction spike approach , which is used to calculate the Matrix Factor (MF). The calculation is: MF = (Peak Response of Analyte in Spiked Post-Extraction Blank Matrix) / (Peak Response of Analyte in Neat Solution)
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An MF = 1 suggests no matrix effect.
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An MF < 1 suggests ion suppression.
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An MF > 1 suggests ion enhancement.
What is the difference between Recovery and Matrix Effect?
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Recovery measures the efficiency of the extraction process. It compares the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. It tells you how much analyte you successfully extracted from the matrix.
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Matrix Effect measures the influence of the remaining matrix components on the analyte's signal in the mass spectrometer. It compares the analyte response in a post-extraction spiked sample to the analyte in a clean solvent.
Can I use a structural analogue as an internal standard instead of a stable isotope-labeled one?
Yes, but with caution. A structural analogue may have different chromatographic retention and ionization efficiency compared to the analyte. While it can correct for some variability, it may not perfectly track the analyte-specific ion suppression or enhancement. A stable isotope-labeled internal standard is always the preferred choice for compensating for matrix effects as its physicochemical properties are nearly identical to the analyte.
Quantitative Data Summary
While specific quantitative data for this compound matrix effects is not widely published, the following tables provide a framework for interpreting results from a matrix effect experiment and show typical recovery data for related compounds.
Table 1: Interpretation of Matrix Factor (MF) and Internal Standard (IS) Normalized MF
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Analyte Response in Matrix) / (Analyte Response in Neat Solution) | 0.75 - 1.25 | A value in this range suggests the matrix effect is within an acceptable level for a robust method. Values < 0.75 indicate significant suppression; > 1.25 indicate significant enhancement. |
| IS Normalized MF | (Analyte MF) / (Internal Standard MF) | ~ 1.0 | A value close to 1.0 indicates that the internal standard is effectively tracking and compensating for the matrix effect experienced by the analyte. |
Table 2: Example Recovery Data for Phenothiazines in Plasma using Solid-Phase Extraction
This data is based on a method for five related phenothiazine derivatives and represents a target for a well-developed SPE method.
| Compound | Mean Recovery (%) |
| Chlorpromazine | 92% |
| Levomepromazine | 95% |
| Promazine | 91% |
| Promethazine | 93% |
| Trimeprazine | 94% |
| (Data adapted from a study on related phenothiazines, demonstrating typical SPE efficiency) |
Experimental Protocols
Protocol for Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative method for extracting this compound from plasma, based on methods used for phenothiazines.
-
Sample Pre-treatment:
-
To a 200 µL plasma sample, add 20 µL of internal standard working solution (e.g., this compound-d6).
-
Add 400 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step helps to precipitate proteins and adjust pH.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Load at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 2 mL of methanol containing 2% ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol for Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spike Matrix): Extract blank plasma using the full SPE protocol (4.1). Spike the analyte and IS into the final, clean extract at the same low and high QC concentrations.
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into blank plasma before starting the extraction protocol.
-
-
Analyze all Samples: Inject all three sets into the LC-MS system.
-
Calculate Parameters:
-
Matrix Factor (MF) = [Mean Peak Area from Set B] / [Mean Peak Area from Set A]
-
Recovery (RE) = [Mean Peak Area from Set C] / [Mean Peak Area from Set B]
-
Overall Process Efficiency = [Mean Peak Area from Set C] / [Mean Peak Area from Set A] or (MF * RE)
-
Protocol for Qualitative Assessment of Matrix Effects (Post-Column Infusion)
-
Setup:
-
Prepare a solution of this compound (e.g., 100 ng/mL) in the mobile phase.
-
Using a syringe pump and a T-junction, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream between the analytical column and the MS source.
-
-
Analysis:
-
While infusing, acquire data on the mass spectrometer using the MRM transition for this compound. You should see a stable, elevated baseline signal.
-
Inject a blank, extracted plasma sample onto the LC column.
-
-
Interpretation:
-
Observe the stable baseline signal. Any significant dip in the signal indicates a region of ion suppression where matrix components are eluting from the column. Any rise indicates ion enhancement .
-
Compare the retention time of this compound from a standard injection to the regions of suppression/enhancement to determine if they overlap.
-
Example LC-MS/MS Parameters
These are starting parameters for method development, based on typical analysis of phenothiazines. Optimization is required.
-
LC System: UPLC/HPLC System
-
Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Example MRM Transitions (Hypothetical - must be optimized):
-
This compound: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)
-
This compound-d6 (IS): Precursor > Product 1 (Quantifier)
-
-
Key MS Parameters: Optimize source temperature, gas flows (nebulizer, drying gas), and compound-specific parameters (collision energy, declustering potential).
Visualized Workflows
The following diagrams illustrate key workflows for identifying and managing matrix effects in this compound analysis.
Caption: A logical workflow for troubleshooting low or inconsistent analyte signals.
Caption: Experimental workflow for assessing Matrix Factor (MF) and Recovery (RE).
Caption: A general workflow for quantitative bioanalysis using LC-MS/MS.
References
- 1. eijppr.com [eijppr.com]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Propionylpromazine-Induced Blood Pressure Changes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address propionylpromazine-induced changes in blood pressure during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced hypotension?
This compound, a phenothiazine derivative, primarily causes hypotension through its antagonistic action on alpha-1 adrenergic receptors.[1][2][3] This blockade leads to vasodilation and a subsequent drop in arterial blood pressure.[2] While this compound acts on multiple receptors, including dopaminergic and histaminergic receptors, its effect on alpha-1 receptors is the most significant contributor to hypotension.[3]
Q2: What are the clinical signs of this compound-induced hypotension?
Common clinical signs include weakness, collapse, pale gums, and a slow heart rate (bradycardia). In severe cases, profound sedation, stupor, or even coma can occur. It is crucial to monitor blood pressure directly whenever possible, as clinical signs alone may not be sufficient for accurate assessment.
Q3: Are there any contraindications for using this compound?
Yes. This compound should be used with caution or avoided in animals that are dehydrated, anemic, or in shock. It is also recommended to use it with extreme caution in older animals or those with pre-existing liver disease, heart disease, or injury.
Q4: Can other drugs administered concurrently worsen this compound-induced hypotension?
Yes, concurrent administration of other drugs with hypotensive effects, such as general anesthetics (e.g., isoflurane, propofol), can potentiate the hypotensive effects of this compound. Additionally, drugs that are also metabolized by the liver may interact with this compound, potentially altering its effects.
Troubleshooting Guide
Issue: Significant drop in blood pressure after this compound administration.
Immediate Steps:
-
Reduce or discontinue other hypotensive agents: If the subject is under general anesthesia, reduce the concentration of the inhalant anesthetic.
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Administer intravenous (IV) fluids: A fluid bolus can help restore vascular volume.
-
Administer a vasopressor: Phenylephrine or ephedrine are commonly used to counteract phenothiazine-induced hypotension. Norepinephrine may also be considered in cases of severe shock.
Follow-up Actions:
-
Continuous Blood Pressure Monitoring: Utilize direct arterial blood pressure measurement for accurate and real-time monitoring. If direct measurement is not feasible, a Doppler ultrasonic monitor is a reliable alternative.
-
Dose Adjustment: In future experiments, consider reducing the dose of this compound, especially when used in combination with other anesthetic agents.
Quantitative Data Summary
The following tables summarize the dose-dependent hypotensive effects of acepromazine (a related phenothiazine) and the effective doses of vasopressors used for its reversal in canine models. This data can serve as a reference for this compound studies, though dose adjustments may be necessary.
Table 1: Dose-Dependent Hypotensive Effects of Acepromazine in Dogs
| Acepromazine Dose (mg/kg) | Route | Effect on Blood Pressure | Reference |
| 0.05 | IV | Enhanced hypotensive effect of isoflurane. | |
| 0.1 | IM | Propofol-mediated decreases in arterial blood pressure observed. | |
| 0.02 (median) | IM | Odds of developing hypotension were 2.61 times those for dogs that received dexmedetomidine. | |
| 0.05, 0.2, 1.1 | IM | No statistically significant difference in blood pressure after administration at any dose before anesthesia. |
Table 2: Vasopressor Dosing for Reversal of Phenothiazine-Induced Hypotension in Dogs
| Vasopressor | Dose | Route | Efficacy | Reference |
| Phenylephrine | 5-20 µg/kg (bolus) | IV | Can be given every 10-15 minutes as needed. | |
| Phenylephrine | 0.1-0.5 µg/kg/min (CRI) | IV | Effective for hypotension primarily caused by vasodilation. | |
| Phenylephrine | 0.07, 0.3, 0.7, 1.0 µg/kg/min (CRI) | IV | Increased mean arterial pressure mainly through vasoconstriction. | |
| Ephedrine | 0.05-0.2 mg/kg (bolus) | IV | Dose can be repeated if there is no response after 5 minutes. | |
| Ephedrine | 0.1 mg/kg (bolus) followed by 10 µg/kg/min (CRI) | IV | Effectively countered cardiovascular depression produced by deep isoflurane anesthesia. | |
| Norepinephrine | 0.07, 0.3, 0.7, 1.0 µg/kg/min (CRI) | IV | Increased mean arterial pressure primarily through an increase in inotropism. | |
| Norepinephrine | 2-4 µ g/min (maintenance dose) | IV | Recommended as a first-line vasopressor in shock. |
Experimental Protocols
1. Induction of Hypotension with this compound (or related phenothiazine) in a Canine Model
-
Animal Model: Healthy adult mixed-breed dogs.
-
Anesthesia: Anesthesia is induced with propofol (4-6 mg/kg, IV) and maintained with isoflurane.
-
Instrumentation: Place a catheter in the dorsal pedal artery for invasive blood pressure (IBP) monitoring, which is considered the gold standard. A multiparameter monitor can be used to record systolic, diastolic, and mean arterial pressures.
-
Drug Administration: Administer this compound (or a related phenothiazine like acepromazine at a dose of 0.05 mg/kg, IV) to induce hypotension.
-
Monitoring: Continuously monitor arterial blood pressure. Hypotension can be defined as a mean arterial pressure (MAP) between 45 and 50 mmHg.
2. Reversal of this compound-Induced Hypotension with Phenylephrine
-
Experimental Setup: Utilize the hypotensive canine model described above.
-
Treatment: Once hypotension is established, administer phenylephrine. This can be given as an intravenous bolus of 5-20 µg/kg or as a constant rate infusion (CRI) of 0.1-0.5 µg/kg/min.
-
Data Collection: Record arterial blood pressure continuously to observe the pressor response to phenylephrine. Measurements should be taken at baseline and at regular intervals (e.g., 5, 10, 15, 20, 30, and 40 minutes) after treatment administration.
3. Reversal of this compound-Induced Hypotension with Ephedrine
-
Experimental Setup: Utilize the hypotensive canine model described above.
-
Treatment: Once hypotension is established, administer ephedrine. A common protocol is an initial intravenous bolus of 0.1 mg/kg followed by a CRI of 10 µg/kg/minute.
-
Data Collection: Continuously monitor arterial blood pressure to assess the efficacy of ephedrine in restoring and maintaining normal blood pressure levels.
Visualizations
Caption: Mechanism of this compound-induced hypotension and its reversal.
Caption: Workflow for studying the reversal of this compound-induced hypotension.
References
Addressing batch-to-batch variability of propionylpromazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of propionylpromazine. Our goal is to help you achieve more consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent sedative effects in our animal models despite using the same concentration of this compound from different batches. What could be the cause?
A1: Inconsistent sedative effects are a common issue arising from batch-to-batch variability. The primary causes can be variations in the purity, potency, and degradation of the this compound active pharmaceutical ingredient (API) between batches. This compound, a phenothiazine derivative, is susceptible to oxidation, which can lead to the formation of less active or inactive degradation products.[1][2] Exposure to light and air can also contribute to its degradation.[3] We recommend performing quality control checks on each new batch to ensure consistency.
Q2: Our this compound solution has developed a slight yellow tint. Is it still usable?
A2: A color change in your this compound solution, particularly the development of a yellow tint, is often an indicator of chemical degradation, likely oxidation.[4] Phenothiazines are known to oxidize at the sulfur atom in the central ring, which can result in colored byproducts.[4] While a slight color change may not always correlate with a significant loss of potency, it is a strong indicator of instability. For sensitive experiments, it is highly recommended to use a fresh, colorless solution. To confirm degradation, you can use a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).
Q3: How should we store our this compound stocks and solutions to minimize degradation and variability?
A3: To maintain the stability of this compound and ensure consistent results, proper storage is critical. Solid this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Solutions, especially those in aqueous buffers, should be protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, we recommend storing solutions at 2-8°C. It is also advisable to prepare fresh solutions for each set of experiments to minimize the impact of solvent evaporation and degradation over time.
Q4: We are having trouble dissolving this compound in our aqueous buffer, and it keeps precipitating. What can we do?
A4: this compound, like many phenothiazine derivatives, has limited aqueous solubility, which can be pH-dependent. Precipitation can occur if the concentration exceeds its solubility limit in your specific buffer system. To improve solubility, you can try the following:
-
Adjusting the pH: The solubility of phenothiazines can often be increased by adjusting the pH of the buffer.
-
Using Co-solvents: The use of co-solvents like ethanol or propylene glycol can significantly enhance the solubility of this compound in aqueous solutions.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Preparation of a concentrated stock in an organic solvent: You can prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol and then dilute it into your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it may have its own biological effects.
Q5: What are the key quality control parameters we should assess for each new batch of this compound?
A5: To ensure the consistency and reliability of your experimental results, it is crucial to assess several quality control (QC) parameters for each new batch of this compound. Key QC tests include:
-
Identity Testing: To confirm that the substance is indeed this compound. This can be done using techniques like IR spectroscopy or mass spectrometry.
-
Purity and Impurity Profiling: To identify and quantify any impurities or degradation products. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly used for this purpose.
-
Potency Assay: To determine the concentration of the active ingredient. This is often done using a validated HPLC method.
-
Physical Properties: Visual inspection for color and appearance.
-
Solubility: To ensure consistent dissolution in your experimental vehicle.
Troubleshooting Guides
Issue 1: Inconsistent In Vitro Receptor Binding Affinity (Ki values)
| Potential Cause | Recommended Action(s) |
| Inaccurate concentration of this compound solution | 1. Verify the purity and potency of the this compound batch using a validated analytical method (e.g., HPLC-UV). 2. Prepare fresh solutions for each experiment from a well-characterized solid stock. 3. Use calibrated pipettes and ensure accurate serial dilutions. |
| Degradation of this compound in the assay buffer | 1. Assess the stability of this compound in your assay buffer over the duration of the experiment. 2. If degradation is observed, consider adding an antioxidant like ascorbic acid to the buffer. 3. Minimize the exposure of the solution to light and air. |
| Variations in experimental conditions | 1. Strictly control incubation time and temperature. 2. Ensure consistent pH and ionic strength of the assay buffer. 3. Use a consistent source and preparation method for cell membranes or tissue homogenates. |
| Batch-to-batch differences in impurity profiles | 1. Perform impurity profiling for each new batch using HPLC or LC-MS/MS. 2. If significant differences in impurities are detected, consider sourcing this compound from a more reliable supplier with better batch-to-batch consistency. |
Issue 2: Variable Behavioral Responses in Animal Studies
| Potential Cause | Recommended Action(s) |
| Inconsistent bioavailability due to formulation issues | 1. Ensure complete dissolution of this compound in the vehicle before administration. 2. If using a suspension, ensure it is homogenous by vortexing before each injection. 3. Validate the formulation to ensure consistent drug delivery. |
| Degradation of this compound in the dosing solution | 1. Prepare dosing solutions fresh daily and protect them from light. 2. If the solution needs to be stored, assess its stability under the storage conditions. |
| Differences in the potency of this compound batches | 1. Perform a potency assay on each new batch. 2. Adjust the administered dose based on the measured potency to ensure consistent exposure. |
| Metabolic differences in animal subjects | 1. Ensure that the age, weight, and strain of the animals are consistent across experimental groups. 2. Be aware that this compound is metabolized in the liver, and factors affecting liver function can influence its effects. |
Quantitative Data Summary
| Parameter | Value/Range | Analytical Method | Reference |
| Molecular Weight | 340.5 g/mol | - | |
| Purity (example) | ≥93% | HPLC | |
| HPLC Limit of Detection (in tissue) | 0.1-50 µg/kg | HPLC | |
| Recovery from Formulations | 88.7% - 106% | Reversed-phase ion-pair LC | |
| Relative Standard Deviation (RSD) in Formulations | 0.7% - 6.8% | Reversed-phase ion-pair LC |
Experimental Protocols
Protocol 1: HPLC-UV Analysis for Purity and Potency of this compound
This protocol is a general guideline for the quality control of this compound raw material. Method optimization may be required for specific equipment and reagents.
1. Materials and Reagents:
-
This compound reference standard and sample batches
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heptanesulfonic acid sodium salt
-
Hydrochloric acid
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound test batch in 10 mL of methanol. Dilute to a concentration within the calibration curve range with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and an aqueous ion-pairing solution (e.g., 5 mM heptanesulfonic acid, pH adjusted to 3.0 with phosphoric acid). The exact ratio should be optimized (e.g., 35:65 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the purity of the batch by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Calculate the potency of the batch based on the measured concentration and the weighed amount of the sample.
Visualizations
Caption: Workflow for quality control of new this compound batches.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Caption: Simplified signaling pathway of this compound.
References
Long-term storage conditions for propionylpromazine samples
This technical support center provides guidance on the long-term storage, handling, and stability assessment of propionylpromazine samples for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound hydrochloride (PPZHCl)?
For long-term stability, solid this compound hydrochloride should be stored in a well-sealed container, protected from light and moisture. The recommended storage temperature is controlled room temperature, between 20°C and 25°C (68°F–77°F). For extended storage, refrigeration at 2°C to 8°C (36°F–46°F) is advisable. It is crucial to minimize exposure to air and humidity, as the compound is susceptible to oxidation and hydrolysis.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound can be prepared in methanol.[1] These solutions should be stored in the dark at temperatures below -18°C for long-term storage (up to 24 months).[1] For shorter-term storage (up to 12 months), refrigeration at 2°C to 8°C is suitable.[1] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation.[2][3] Exposure to air and light can lead to the formation of various oxidation products, including the corresponding sulphoxide. Hydrolysis can also occur, particularly in aqueous formulations or when exposed to high humidity.
Q4: Can I use this compound formulations that have been stored outside the recommended temperature range?
The stability of this compound formulations is significantly affected by temperature. Formulations stored at temperatures ranging from 5°C to 40°C have shown degradation over time. It is not recommended to use samples that have been exposed to temperatures outside the specified range for extended periods, as this can lead to a decrease in potency and the formation of unknown degradation products.
Q5: How can I improve the stability of my this compound formulation?
For formulations, the addition of an antioxidant, such as ascorbic acid, has been shown to improve the stability of this compound hydrochloride and minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage (exposure to light, air, or high temperatures). | Review storage conditions and handling procedures. Perform a forced degradation study to identify potential degradation products. |
| Decreased potency of the sample | Long-term storage at inappropriate temperatures or repeated freeze-thaw cycles of stock solutions. | Re-evaluate storage conditions. Prepare fresh stock solutions and aliquot for single use. |
| Discoloration of the solid sample or solution | Oxidation of the this compound molecule. | Discard the sample. Ensure future samples are stored under an inert atmosphere and protected from light. |
| Precipitation in stock solution upon thawing | Poor solubility of the compound at lower temperatures or solvent evaporation. | Gently warm the solution and vortex to redissolve. If precipitation persists, prepare a fresh stock solution. Ensure vials are tightly sealed. |
Data on this compound Hydrochloride Stability
The following table summarizes the stability of a this compound hydrochloride formulation under ambient temperature storage.
| Storage Duration | Storage Temperature | Active Ingredient Decrease (%) | Reference |
| 3 months | Ambient | ~10% | |
| 5.5 months | Ambient | ~20% |
Experimental Protocols
Protocol for Stability Assessment of this compound using HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Heptanesulfonic acid
-
Acetic acid
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 5mM heptanesulfonic acid in water
-
For HPLC-MS compatibility, an alternative mobile phase can be used: Methanol and 1% acetic acid in water.
3. Chromatographic Conditions:
-
Mobile Phase Gradient: 85% A and 15% B (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Solid Samples: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Formulations: Extract the active ingredient using a suitable solvent (e.g., 0.05 M hydrochloric acid), followed by dilution with the mobile phase.
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the retention time of the parent this compound peak and the appearance of any new peaks, which may indicate degradation products.
-
Quantify the amount of this compound and its degradants by comparing the peak areas to those of a standard solution.
Visualizations
Caption: Workflow for the proper storage and handling of this compound samples.
Caption: Key factors leading to the degradation of this compound.
References
- 1. Development of a method for the determination of sedatives in bovine and porcine urine and kidneys by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of the tranquilizer drug this compound hydrochloride in formulated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
Validation & Comparative
A Comparative Analysis of Propionylpromazine and Acepromazine for Sedation in Canines
Introduction to Phenothiazine Sedatives
Propionylpromazine and acepromazine are both phenothiazine derivatives used in veterinary medicine for their tranquilizing and sedative effects. These compounds are primarily employed to calm anxious or aggressive animals, as pre-anesthetic agents to reduce the required dose of general anesthetics, and to facilitate clinical examinations and minor procedures. Their mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system, leading to a state of calming and reduced spontaneous activity.[1]
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary sedative and tranquilizing effects of phenothiazines, including this compound and acepromazine, are attributed to their blockade of dopamine D2 receptors in the brain. By inhibiting the binding of dopamine, a key neurotransmitter involved in arousal, motivation, and motor control, these drugs induce a state of sedation and reduce responsiveness to external stimuli.
Comparative Efficacy: A Data Deficit
A thorough review of scientific literature reveals a significant lack of studies providing quantitative data on the sedative efficacy of this compound in dogs. While some research has explored its pharmacokinetics and effects on biochemical markers in canines, sedation scores from controlled clinical trials are absent.
Conversely, acepromazine has been the subject of numerous studies, providing a clearer picture of its dose-dependent sedative effects.
Acepromazine Sedative Efficacy Data
The following tables summarize quantitative data from various studies on the sedative effects of acepromazine in dogs. It is important to note that sedation scoring systems and experimental protocols vary between studies, making direct cross-study comparisons challenging.
Table 1: Sedation Scores for Acepromazine in Dogs from Various Studies
| Study Cohort | Acepromazine Dose & Route | Sedation Scoring System | Key Findings |
| 6 healthy mixed-breed dogs[2] | Cumulative IV doses of 10, 25, 50, and 100 µg/kg | Descriptive scale (mild, moderate) | Mild sedation observed at 10 µg/kg; moderate sedation at 25, 50, and 100 µg/kg in most dogs.[2] |
| 36 healthy dogs[3] | 0.01–0.05 mg/kg (with hydromorphone) | 0-21 scale | Median sedation score of 5 (range 0-15).[3] |
| 15 healthy dogs | 0.04 mg/kg (with morphine) | Not specified | Dogs premedicated with dexmedetomidine had higher sedation scores than those with acepromazine at 30 minutes. |
| 12 healthy adult dogs | 0.02 mg/kg IM (with methadone) | 0-21 scale | The group receiving dexmedetomidine with methadone showed a higher sedation score. |
| 10 healthy mixed-breed hounds | 0.2 mg/kg IM (with alfaxalone and butorphanol) | Not specified | Scores > 15 indicated deep sedation, 10-15 moderate, and 5-10 mild. |
Table 2: Onset and Duration of Acepromazine Sedation
| Parameter | Time |
| Onset of Action (IM) | 15-30 minutes |
| Peak Effect | 30-60 minutes |
| Duration of Sedation | 4-6 hours |
Experimental Protocols
The methodologies employed in assessing sedative efficacy are crucial for interpreting the resulting data. Below are examples of experimental protocols used in studies evaluating acepromazine.
Example Protocol for Sedation Scoring
A common approach to quantifying sedation involves a numerical rating scale (NRS) or a composite scale that evaluates various behavioral and physiological parameters.
-
Subjects: A cohort of healthy dogs, acclimated to the research environment.
-
Drug Administration: Intramuscular (IM) or intravenous (IV) injection of a specified dose of the sedative.
-
Data Collection: At predetermined time points (e.g., baseline, 15, 30, 60, 120 minutes post-administration), trained observers, often blinded to the treatment, score the level of sedation.
-
Scoring System: A typical sedation scale might include assessments of:
-
Posture: Standing, sternal recumbency, lateral recumbency.
-
Alertness: Response to auditory or tactile stimuli.
-
Gait and Ataxia: Degree of unsteadiness when walking.
-
Muscle Tone: Relaxation of jaw and limb muscles.
-
Conclusion
Based on the available scientific literature, acepromazine is a well-characterized sedative in dogs, with established dosage ranges and predictable sedative effects. In contrast, there is a significant lack of published, peer-reviewed data on the sedative efficacy of this compound in canines, particularly concerning quantitative sedation scores. This data gap prevents a direct and objective comparison of the sedative potency and efficacy of these two phenothiazine derivatives.
For researchers, scientists, and drug development professionals, this highlights a clear need for further investigation into the sedative properties of this compound in dogs. Such studies, employing validated sedation scoring systems and controlled experimental designs, would be invaluable in providing the necessary data for a comprehensive comparative analysis and to inform clinical practice. Until such data becomes available, acepromazine remains the more evidence-supported choice for phenothiazine-based sedation in dogs.
References
A Comparative Analysis of Phenothiazine Tranquilizers for Use in Swine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of commonly used phenothiazine tranquilizers in pigs, including acepromazine, chlorpromazine, and propionylpromazine. The information presented is based on available experimental data to assist in the selection of appropriate agents for research and clinical applications.
Overview of Phenothiazine Tranquilizers
Phenothiazine derivatives are a class of antipsychotic drugs that function as dopamine antagonists.[1][2] In veterinary medicine, they are primarily used for their sedative and antiemetic properties.[1][3] Their main mechanism of action involves blocking D2 dopamine receptors in the brain, which reduces aggression, agitation, and coordinated locomotor responsiveness.[1] It is important to note that these drugs act as chemical restraints and do not provide analgesia (pain relief).
Comparative Efficacy and Dosage in Pigs
While direct, head-to-head comparative studies of various phenothiazines in pigs are limited, the following table summarizes key quantitative data gathered from individual studies.
| Parameter | Acepromazine | Chlorpromazine | This compound |
| Dosage (Intramuscular) | 0.1 mg/kg | Similar potency to Acepromazine | 0.1 - 0.2 mg/kg |
| Onset of Action | 5-20 minutes (when used with azaperone) | Not specified in pigs | 30 minutes (peak plasma concentration) |
| Duration of Sedation | Not specified | Not specified | Not specified |
| Key Indications in Pigs | Sedation | Tranquilizer, Antiemetic | Combating stress, especially during transport |
Experimental Protocols
The following outlines a general methodology for a comparative study of phenothiazine tranquilizers in pigs, synthesized from standard practices in veterinary research.
1. Animal Selection and Acclimatization:
-
Healthy pigs of a specific age and weight range (e.g., 60-70 days old, 18.3 ± 2.7 kg) are selected.
-
Animals are allowed to acclimatize to the housing and experimental conditions for a set period before the study commences.
2. Experimental Groups:
-
Pigs are randomly assigned to different treatment groups, with each group receiving a different phenothiazine tranquilizer (e.g., Group A: Acepromazine, Group B: Chlorpromazine, Group C: this compound) or a saline control.
-
Dosages are calculated based on the animal's body weight.
3. Drug Administration:
-
The tranquilizer is administered via the intramuscular (IM) route in a consistent location for all animals.
4. Monitoring and Data Collection:
-
Physiological parameters are recorded at baseline (before drug administration) and at regular intervals post-administration (e.g., every 15 minutes for 2 hours).
-
Parameters to be measured include:
-
Heart rate
-
Respiratory rate
-
Systolic blood pressure
-
Oxyhemoglobin saturation (SpO2)
-
Rectal temperature
-
-
Behavioral assessments are conducted to determine the level of sedation and muscle relaxation. This can be scored using a predefined scale (e.g., absent, discrete, intense sedation; absent, moderate, excellent muscle relaxation).
-
Onset of action is recorded as the time from injection to the first observable signs of sedation.
-
Duration of action is the time from onset until the animal returns to baseline behavior.
5. Statistical Analysis:
-
Data are analyzed using appropriate statistical methods to compare the effects of the different tranquilizers.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of phenothiazine tranquilizers and a typical experimental workflow for their comparative evaluation.
Caption: Mechanism of action of phenothiazine tranquilizers.
Caption: Experimental workflow for comparative tranquilizer study.
Adverse Effects and Other Considerations
Phenothiazines are associated with a range of potential adverse effects, including extrapyramidal symptoms, weight gain, and orthostatic hypotension. In pigs, residue levels in tissues after administration are a significant consideration, particularly in animals intended for consumption. Studies have shown that this compound can be detected in the injection site and kidneys for several hours after administration.
Conclusion
Acepromazine, chlorpromazine, and this compound are effective tranquilizers in pigs, primarily acting as dopamine D2 receptor antagonists. While their potencies are considered similar, their specific applications may differ. This compound is notably used to mitigate transport stress. The selection of a specific phenothiazine should be based on the desired clinical outcome, with careful consideration of dosage and potential side effects. Further direct comparative studies in pigs are warranted to provide more definitive guidance on the subtle differences in their clinical profiles.
References
A Comparative Analysis of Propionylpromazine Combinations for Enhanced Analgesia in Research Animals
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The effective management of pain in animal research is a critical ethical and scientific imperative. Propionylpromazine, a phenothiazine derivative closely related to acepromazine, is frequently employed as a sedative in veterinary medicine. While it possesses calming properties, its intrinsic analgesic effects are considered minimal to non-existent.[1][2][3] To achieve a state of neuroleptanalgesia—characterized by both sedation and pain relief—this compound is commonly combined with opioid analgesics. This guide provides a comparative analysis of various this compound combinations, supported by experimental data, to assist researchers in selecting the most appropriate regimen for their specific needs.
Comparative Efficacy of this compound-Opioid Combinations
The synergistic effect of combining this compound (or its analogue acepromazine) with opioids allows for enhanced sedation and analgesia at potentially lower doses of each agent, thereby minimizing side effects.[4] Key considerations for selecting a combination include the desired depth and duration of analgesia, the species of the research animal, and the nature of the painful stimulus.
Table 1: Comparison of Sedative and Analgesic Effects of Acepromazine-Opioid Combinations in Dogs
| Combination (Drug & Dosage) | Sedation Level | Analgesia Level | Key Findings & Adverse Effects | Reference |
| Acepromazine (0.22 mg/kg IV) + Butorphanol (0.22 mg/kg IV) | Marked sedation, lateral recumbency | Less effective than oxymorphone combination | Shorter recovery time compared to oxymorphone combination.[5] | |
| Acepromazine (0.22 mg/kg IM) + Butorphanol (0.22 mg/kg IM) | Marked sedation, lateral recumbency | Less effective than oxymorphone combination | Shorter recovery time compared to oxymorphone combination. | |
| Acepromazine (0.22 mg/kg IV) + Oxymorphone (0.22 mg/kg IV) | Marked sedation, lateral recumbency | Significantly better than butorphanol combination | Longer total recovery time. Tachypnea may occur. | |
| Acepromazine (IV) + Methadone | Most sedation among combinations tested | Not explicitly quantified but implied with sedation | Peak sedation at 30-45 minutes. Lowered rectal temperature. | |
| Acepromazine (IV) + Morphine | Moderate sedation | Not explicitly quantified but implied with sedation | Peak sedation at 30-45 minutes. Decreased pulse rate and lower rectal temperature. One dog vomited. | |
| Acepromazine (IV) + Tramadol | Did not improve sedation compared to acepromazine alone | Not explicitly quantified | Not recommended for moderate sedation. Decreased pulse rate. | |
| Acepromazine (0.05 mg/kg IM) + Methadone (0.25, 0.50, or 0.75 mg/kg IM) | Intense sedation in most dogs | Not explicitly quantified | Higher methadone doses prolong sedation. Decreased blood pressure and rectal temperature, mild respiratory acidosis. | |
| Acepromazine (0.05 mg/kg IM) + Morphine (0.5 mg/kg IM) | Moderate sedation | Not explicitly quantified | Decreased blood pressure. | |
| Acepromazine (0.05 mg/kg IM) + Morphine (0.5 mg/kg IM) + Midazolam (0.5 mg/kg IM) | Intense sedation more frequent than with acepromazine-morphine alone | Not explicitly quantified | Greatest sparing effect on propofol induction dose. Decreased blood pressure. |
Table 2: Comparison of Sedative and Analgesic Effects of Acepromazine-Opioid Combinations in Cats
| Combination (Drug & Dosage) | Sedation Level | Analgesia Level | Key Findings & Adverse Effects | Reference |
| Acepromazine (0.03 mg/kg IM) + Buprenorphine (20 µg/kg IM) | Less sedation compared to dexmedetomidine combination | No significant difference in pain scores or mechanical nociceptive threshold compared to dexmedetomidine combination | Higher dose of induction agent (propofol or alfaxalone) required compared to dexmedetomidine combination. | |
| Acepromazine + Butorphanol | Moderate sedation | Less effective and shorter duration than buprenorphine | More cats had higher pain scores compared to the buprenorphine group. | |
| Acepromazine + Buprenorphine | Moderate sedation | Better and longer-lasting analgesia than butorphanol | More cats were pain-free at 2 and 24 hours post-operatively compared to the butorphanol group. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols from key studies.
Study: Cardiopulmonary and behavioral effects of combinations of acepromazine/butorphanol and acepromazine/oxymorphone in dogs
-
Subjects: Conscious dogs.
-
Drug Administration:
-
Group 1: Acepromazine (0.22 mg/kg, IV) and butorphanol (0.22 mg/kg, IV).
-
Group 2: Acepromazine (0.22 mg/kg, IM) and butorphanol (0.22 mg/kg, IM).
-
Group 3: Acepromazine (0.22 mg/kg, IV) and oxymorphone (0.22 mg/kg, IV).
-
-
Analgesia Assessment: Response to a toe pinch.
-
Sedation Assessment: Observation of behavior, with marked sedation defined as lateral recumbency requiring minimal or no restraint.
-
Physiological Monitoring: Heart rate, respiratory rate, arterial blood pressure, body temperature, and arterial blood gases (pH, Pco₂, Po₂, and bicarbonate concentration).
Study: Comparative study on the sedative effects of morphine, methadone, butorphanol or tramadol, in combination with acepromazine, in dogs
-
Subjects: Six healthy dogs in a cross-over study design.
-
Drug Administration: Acepromazine administered intravenously, followed 15 minutes later by one of four opioids (butorphanol, methadone, morphine, or tramadol) intravenously. A washout period of at least one week was implemented between each drug combination.
-
Sedation Assessment: Not explicitly detailed in the summary, but peak sedation was noted at 30 to 45 minutes post-administration.
-
Physiological Monitoring: Respiratory rate, pulse rate, systolic arterial pressure, and rectal temperature.
Study: Sedative and analgesic effects of buprenorphine, combined with either acepromazine or dexmedetomidine, for premedication prior to elective surgery in cats and dogs
-
Subjects: 40 dogs and 48 cats undergoing elective surgery.
-
Study Design: Prospective, randomized, blinded clinical study.
-
Drug Administration:
-
Group ACP: Buprenorphine (20 µg/kg IM) with acepromazine (0.03 mg/kg IM).
-
Group DEX: Buprenorphine (20 µg/kg IM) with dexmedetomidine (250 µg/m² IM).
-
Anesthesia was induced with alfaxalone or propofol and maintained with isoflurane. Meloxicam was administered preoperatively to all animals.
-
-
Assessments: Pain, sedation, and mechanical nociceptive threshold (MNT) were measured before and after premedication, intraoperatively, and for up to 24 hours post-premedication.
-
Physiological Monitoring: Standard physiological measures were recorded.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and underlying mechanisms, the following diagrams are provided.
Caption: General experimental workflow for assessing the sedative and analgesic effects of drug combinations.
Caption: Simplified signaling pathways for this compound and opioid combinations leading to neuroleptanalgesia.
Caption: Logical relationship illustrating the benefits of combining this compound with an opioid analgesic.
Conclusion
The combination of this compound (or its analogue acepromazine) with an opioid is a well-established method for achieving neuroleptanalgesia in research animals. The choice of opioid should be tailored to the specific requirements of the study, considering the necessary level and duration of pain relief. Combinations with potent µ-agonists like oxymorphone and methadone generally provide superior analgesia compared to partial agonists or agonist-antagonists like butorphanol, although they may also have a longer recovery period or a different side-effect profile. Buprenorphine offers a longer duration of action, which can be beneficial for post-operative pain management. Careful consideration of the experimental protocol, including precise dosing and comprehensive physiological monitoring, is essential for ensuring animal welfare and the integrity of scientific data.
References
Comparative Efficacy of Propionylpromazine and Xylazine for Premedication in Veterinary Practice
A Guide for Researchers and Drug Development Professionals
The selection of an appropriate premedication is a critical step in veterinary anesthesia, profoundly influencing the quality of sedation, smoothness of induction, and overall patient safety. This guide provides a detailed comparison of two commonly utilized premedication agents: propionylpromazine, a phenothiazine derivative, and xylazine, an alpha-2 adrenergic agonist. Due to a scarcity of direct comparative studies on this compound, this guide will leverage data from studies on acepromazine, a closely related and extensively researched phenothiazine, to provide a comprehensive overview. This substitution is made on the basis of their shared mechanism of action as dopamine receptor antagonists.
Quantitative Comparison of Efficacy
The following table summarizes key quantitative parameters from clinical studies comparing the sedative effects of acepromazine (as a proxy for this compound) and xylazine.
| Parameter | This compound (as Acepromazine) | Xylazine | Species | Route of Administration | Source |
| Onset of Sedation | Average: 19.55 minutes | Immediate (within 2-3 minutes) | Horse | Intravenous (IV) | [1] |
| Time to Maximum Sedation | Average: 33.64 minutes | Not explicitly stated, but rapid | Horse | Intravenous (IV) | [1] |
| Duration of Sedation (Recovery Start) | Average: 61.82 minutes | Average: 27.73 minutes | Horse | Intravenous (IV) | [1] |
| Full Recovery | > 90 minutes (light sedation still present) | Average: 69.54 minutes | Horse | Intravenous (IV) | [1] |
| Sedation Score (Higher is deeper) | Average: 1.55 (Light to Moderate) | Average: 2.45 (Moderate to Deep) | Horse | Intravenous (IV) | [1] |
| Analgesia | Poor | Good | General | N/A |
Experimental Protocols
The data presented above are derived from studies employing rigorous experimental designs to assess the efficacy and safety of these premedications.
Study Comparing Sedative Effects in Horses
-
Subjects: 5 healthy horses.
-
Design: A prospective, randomized clinical trial with a total of 22 trials conducted.
-
Dosages and Administration:
-
Acepromazine: 0.05 mg/kg administered intravenously.
-
Xylazine: 0.5 mg/kg administered intravenously.
-
-
Monitoring: Sedation was scored at various time points post-administration to determine the onset, depth, and duration of sedation.
Study on Anesthetic Depth and Cardiovascular Effects in Dogs
-
Subjects: 10 healthy dogs.
-
Design: Randomized allocation into two groups.
-
Premedication Dosages and Administration:
-
Group AA: 0.02 mg/kg of intravenous acepromazine 15 minutes before induction.
-
Group XA: 1.1 mg/kg of intravenous xylazine 5 minutes before induction.
-
-
Anesthesia Protocol: Anesthesia was induced with 2 mg/kg of alfaxalone and maintained with a constant rate infusion of 6 mg/kg/hr of alfaxalone in both groups.
-
Monitoring: Anesthetic depth was evaluated, including a withdrawal test for analgesia. Cardiovascular parameters and blood gases (PaO2 and SaO2) were also monitored.
Signaling Pathways and Mechanisms of Action
The distinct clinical effects of this compound and xylazine stem from their different molecular targets and signaling pathways.
This compound (Phenothiazine) Signaling Pathway
This compound, like other phenothiazines, primarily acts as an antagonist at dopamine D2 receptors in the central nervous system. This blockade of dopamine transmission is believed to be the primary mechanism for its tranquilizing effects. Additionally, this compound has antagonistic effects on other receptors, including dopamine D1 and D4, serotonin (5-HT) 2A and 2C, muscarinic, alpha(1)-adrenergic, and histamine H1 receptors. Its sedative properties are largely attributed to its antihistaminic effects.
Caption: this compound's mechanism of action.
Xylazine (Alpha-2 Adrenergic Agonist) Signaling Pathway
Xylazine is a potent alpha-2 adrenergic receptor agonist. By binding to and activating these receptors on presynaptic neurons in the central nervous system, xylazine inhibits the release of the neurotransmitter norepinephrine. This reduction in sympathetic outflow results in sedation, muscle relaxation, and analgesia.
Caption: Xylazine's mechanism of action.
Experimental Workflow for Premedication Efficacy Assessment
A typical experimental workflow to compare the efficacy of premedications like this compound and xylazine is outlined below. This process ensures a systematic and unbiased evaluation of the drugs' effects.
Caption: Workflow for premedication efficacy studies.
Conclusion
The choice between this compound and xylazine for premedication depends on the specific clinical requirements of the procedure and the patient's physiological status. Xylazine generally provides a more rapid onset of deeper sedation and reliable analgesia compared to phenothiazines like acepromazine. However, acepromazine offers a longer duration of tranquilization with less pronounced cardiovascular and respiratory depression. The quality of sedation with xylazine is often considered superior, with animals being less responsive to external stimuli. Researchers and clinicians should carefully consider these differences in onset, duration, depth of sedation, and analgesic properties when selecting the most appropriate premedication for a given application.
References
A Comparative Analysis of Propionylpromazine and Acepromazine Pharmacokinetics
Propionylpromazine and acepromazine are phenothiazine derivatives widely used in veterinary medicine as tranquilizers and sedatives. While both share a similar mechanism of action by antagonizing dopamine receptors in the central nervous system, their pharmacokinetic profiles exhibit notable differences that influence their clinical application.[1][2][3] This guide provides a comparative overview of the available pharmacokinetic data for this compound and acepromazine, supported by experimental evidence.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for this compound and acepromazine based on available studies. It is important to note that these values are derived from different studies conducted in various animal species and under different experimental conditions, which may affect direct comparison.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Species | Administration Route | Value | Reference |
| Peak Plasma Concentration (Cmax) | Horse | Intramuscular | 5.2 µg/L | [4] |
| Time to Peak Concentration (Tmax) | Horse | Intramuscular | 30 minutes | [4] |
No further pharmacokinetic parameters such as half-life, bioavailability, or clearance for this compound were available in the reviewed literature.
Table 2: Pharmacokinetic Parameters of Acepromazine
| Parameter | Species | Administration Route | Value | Reference |
| Elimination Half-life (t½) | Dog | Intravenous | 7.1 hours | |
| Dog | Oral | 15.9 hours | ||
| Horse | Intravenous | 184.8 minutes (3.08 hours) | ||
| Horse | Intravenous | 5.16 hours | ||
| Horse | Oral | 8.58 hours | ||
| Horse | Sublingual | 6.70 hours | ||
| Bioavailability | Dog | Oral | 20% | |
| Horse | Oral | 55.1% | ||
| Volume of Distribution (Vd) | Horse | Intravenous | 6.6 L/kg | |
| Duration of Action | Dog | - | 4-7 hours |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols used to obtain the data presented above.
This compound Pharmacokinetic Study in Horses
-
Drug Administration: A single 50 mg dose of this compound was administered intramuscularly to a horse.
-
Sample Collection: Plasma samples were collected at various intervals over an 11-hour period.
-
Analytical Method: this compound concentrations in plasma were determined using gas chromatography with a nitrogen-phosphorus detector. The lower limit of detection for this method was 0.2 µg/L.
Acepromazine Pharmacokinetic Study in Dogs
-
Drug Administration: Acepromazine was administered both orally (1.3-1.5 mg/kg) and intravenously.
-
Sample Collection: Plasma samples were collected to determine drug concentrations.
-
Data Analysis: Pharmacokinetic parameters were calculated using conventional compartmental analysis and non-compartmental statistical moment analysis.
Acepromazine Pharmacokinetic Study in Horses
-
Drug Administration: In one study, acepromazine was administered intravenously at a dosage of 0.3 mg/kg. In another study, horses received a single intravenous, oral, or sublingual dose of 0.09 mg/kg.
-
Sample Collection: Blood and urine samples were collected at time 0 and at various times for up to 72 hours.
-
Analytical Method: Plasma levels of acepromazine were determined, and in one study, the drug was detectable for up to 8 hours post-dosing. Another study used liquid chromatography-tandem mass spectrometry to analyze acepromazine and its metabolites.
Metabolism
The metabolism of both drugs primarily occurs in the liver and results in various metabolites that are excreted in the urine.
This compound Metabolism in Horses: Following intramuscular administration in horses, this compound is metabolized into several compounds. The identified metabolites in urine after hydrolysis by beta-glucuronidase/arylsulphatase are:
-
2-(1-hydroxypropyl)promazine
-
2-(1-propenyl)promazine
-
7-hydroxythis compound Interestingly, N-demethylated or sulphoxidated metabolites were not observed in one study. However, another study identified the major metabolite in horse urine as 2-(1-hydroxypropyl) promazine sulfoxide.
Acepromazine Metabolism in Horses and Dogs: Acepromazine is extensively metabolized. In horses, after intravenous administration, three main metabolites have been identified in the urine:
-
7-hydroxyacetylpromazine
-
2-(1-hydroxyethyl)-7-hydroxypromazine
-
2-(1-hydroxyethyl)promazine sulfoxide (a nonconjugated metabolite)
The metabolite 2-(1-hydroxyethyl)promazine sulfoxide (HEPS) has a relatively long half-life and is considered a valuable indicator of acepromazine use in forensic testing in horses.
Visualizing Experimental Workflows and Metabolic Pathways
To better understand the processes involved in pharmacokinetic analysis and the metabolic fate of these drugs, the following diagrams are provided.
Caption: General workflow of a veterinary pharmacokinetic study.
Caption: Comparative metabolic pathways of this compound and acepromazine in horses.
References
A Head-to-Head Comparison of Propionylpromazine and Diazepam for Sedation in Research Settings
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Common Sedatives
In the realm of pharmacological research and drug development, the selection of an appropriate sedative agent is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, evidence-based comparison of two commonly utilized sedatives: propionylpromazine, a phenothiazine derivative, and diazepam, a benzodiazepine. This analysis is intended to assist researchers in making informed decisions based on the distinct pharmacological profiles and sedative properties of these compounds.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
The sedative effects of this compound and diazepam are achieved through distinct interactions with the central nervous system.
This compound , as a phenothiazine, exerts its effects by acting as an antagonist at several neurotransmitter receptors. Its primary mechanism is the blockade of dopamine D2 receptors, which is thought to be the main contributor to its sedative and tranquilizing properties.[1] Additionally, it exhibits antagonist activity at serotonin (5-HT2A and 5-HT2C), muscarinic acetylcholine (M1-M5), alpha-1 adrenergic, and histamine H1 receptors.[1] This broad receptor-binding profile contributes to its sedative effects but also to its potential side effects.
Diazepam , a classic benzodiazepine, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3][4] By binding to a specific site on the GABA-A receptor, diazepam increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. This targeted mechanism is responsible for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
References
A Comparative Analysis of Phenothiazine Side Effect Profiles: A Guide for Researchers
For researchers and drug development professionals, understanding the nuanced side effect profiles of phenothiazine antipsychotics is critical for both novel drug design and clinical application. This guide provides a comparative analysis of the adverse effects associated with this class of first-generation antipsychotics, supported by experimental data and methodologies.
Phenothiazines, a cornerstone in the historical treatment of psychosis, exert their therapeutic effects primarily through dopamine D2 receptor antagonism. However, their interaction with a range of other receptors, including muscarinic, histaminic, and adrenergic receptors, leads to a wide spectrum of side effects. These adverse effects are a significant factor in patient compliance and quality of life, and their prevalence and severity vary considerably across different phenothiazine derivatives. The classification of phenothiazines into aliphatic, piperidine, and piperazine subclasses is largely based on their chemical structure, which in turn influences their side effect profiles. Generally, low-potency phenothiazines like chlorpromazine are associated with more sedation and anticholinergic effects, while high-potency agents like fluphenazine are more likely to cause extrapyramidal symptoms (EPS).
Comparative Side Effect Data
The following tables summarize the relative side effect profiles of several common phenothiazines. The data is compiled from a variety of clinical studies and meta-analyses. It's important to note that the incidence of side effects can be dose-dependent and vary between individuals.
Table 1: Comparison of Common Side Effects of Phenothiazines
| Drug Class | Drug | Extrapyramidal Symptoms (EPS) | Sedation | Anticholinergic Effects | Orthostatic Hypotension | Weight Gain |
| Aliphatic | Chlorpromazine | Moderate | High | High | High | High |
| Piperidine | Thioridazine | Low | High | High | High | High |
| Piperazine | Fluphenazine | Very High | Low | Low | Low | Low |
| Piperazine | Perphenazine | High | Low-Moderate | Low | Low | Moderate |
| Piperazine | Prochlorperazine | High | Moderate | Low | Moderate | Low |
Table 2: Cardiovascular, Endocrine, and Other Significant Side Effects
| Drug | QTc Prolongation | Prolactin Elevation | Risk of Seizures |
| Chlorpromazine | Moderate-High | High | Moderate |
| Thioridazine | High | High | Moderate |
| Fluphenazine | Low | High | Low |
| Perphenazine | Low | High | Low |
| Prochlorperazine | Low | Moderate | Low |
Signaling Pathways of Side Effects
The diverse side effect profile of phenothiazines can be attributed to their antagonism of various neurotransmitter receptors. The following diagrams illustrate the primary signaling pathways involved in the most common adverse effects.
Experimental Protocols for Side Effect Assessment
The quantification of phenothiazine-induced side effects in a clinical research setting relies on standardized rating scales. Below are the methodologies for three widely used scales.
Abnormal Involuntary Movement Scale (AIMS)
The AIMS is a 12-item clinician-rated scale used to assess the severity of tardive dyskinesia.
-
Procedure:
-
The patient is observed unobtrusively at rest before the formal examination.
-
The patient is seated on a hard, armless chair with hands on knees, legs slightly apart, and feet flat on the floor.[1]
-
The rater asks the patient about their awareness of any involuntary movements and the condition of their teeth and dentures, as these can mimic dyskinetic movements.[2][1]
-
The patient is asked to perform a series of maneuvers:
-
Sit with hands hanging unsupported.
-
Open their mouth and protrude their tongue (repeated twice).
-
Tap their thumb to each finger as rapidly as possible for 10-15 seconds with each hand.
-
Flex and extend each arm.
-
Stand up and extend both arms in front with palms down.
-
Walk a few paces, turn, and walk back.
-
-
-
Scoring:
-
Items 1-7 (assessing movements of the face, lips, jaw, tongue, and extremities) are rated on a 5-point scale from 0 (none) to 4 (severe).
-
A total score for items 1-7 can be calculated, or item 8 (global severity) can be used as an overall index.
-
A positive AIMS score is typically defined as a score of 2 in two or more movements or a score of 3 or 4 in a single movement.
-
Simpson-Angus Scale (SAS)
The SAS is a 10-item clinician-rated scale for assessing drug-induced parkinsonism.
-
Procedure: The scale evaluates key symptoms of parkinsonism through a series of observations and physical examinations:
-
Gait: Observation of the patient's walk, posture, and arm swing.
-
Arm Dropping: The patient and examiner raise their arms to shoulder height and let them fall. The examiner notes any rigidity or abnormality in the patient's arm fall.
-
Shoulder Shaking: The examiner passively shakes the patient's shoulders to assess for rigidity.
-
Elbow Rigidity: Passive flexion and extension of the elbow joints.
-
Wrist Rigidity: Passive movement of the wrist.
-
Leg Pendulousness: The patient sits with legs dangling, and the examiner assesses the swing of the legs.
-
Head Dropping: Assessment of neck muscle rigidity as the head is passively moved.
-
Glabella Tap: Tapping on the glabella and observing the blink reflex.
-
Tremor: Observation for tremors at rest and during movement.
-
Salivation: Observation for excessive salivation.
-
-
Scoring:
-
Each of the 10 items is rated on a 5-point scale from 0 (normal) to 4 (most severe).
-
The total score is the sum of the individual item scores, which can then be divided by 10 to get a mean score. A mean score of 0.3 or higher is often used to define the presence of parkinsonism.
-
Glasgow Antipsychotic Side-effect Scale (GASS)
The GASS is a 22-item self-report questionnaire designed to capture the patient's perspective on the side effects of antipsychotic medication.
-
Procedure:
-
The patient completes the questionnaire independently, though a healthcare professional should be available to answer any questions.
-
The scale covers a wide range of potential side effects, including sedation, cardiovascular symptoms, EPS, and anticholinergic effects.
-
-
Scoring:
-
For the first 20 items, which relate to the past week, responses are scored as: "never" = 0, "once" = 1, "a few times" = 2, and "everyday" = 3.
-
For the last two items (related to the past three months), "yes" = 3 and "no" = 0.
-
The total score is the sum of all item scores, with higher scores indicating more frequent side effects. The scale also allows patients to indicate which side effects they find distressing, providing important qualitative information for the clinician.
-
Experimental Workflow for Side Effect Assessment in Clinical Trials
A typical workflow for assessing the side effect profile of a new phenothiazine derivative in a clinical trial would involve a multi-faceted approach, integrating clinician-rated scales, patient-reported outcomes, and physiological measurements.
Conclusion
The therapeutic utility of phenothiazines is often limited by their side effect profiles, which are a direct consequence of their receptor-binding characteristics. A thorough understanding of these adverse effects, facilitated by standardized assessment protocols, is essential for the development of safer and more effective antipsychotic agents. This guide provides a framework for the comparative analysis of phenothiazine side effects, integrating quantitative data, mechanistic pathways, and established experimental methodologies to support ongoing research and development in the field of psychopharmacology.
References
A Comparative Guide to the Inter-Laboratory Validation of Propionylpromazine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of propionylpromazine, a phenothiazine neuroleptic agent used in veterinary medicine. Due to the absence of a formal inter-laboratory validation study, this document synthesizes and compares performance data from various single-laboratory validation reports. The objective is to offer a comprehensive resource for selecting an appropriate analytical method based on specific research or monitoring needs.
Comparison of Analytical Methods
Three primary chromatographic techniques are commonly employed for the quantification of this compound in biological matrices and pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC). The following tables summarize the reported performance characteristics of these methods.
Table 1: Performance Characteristics of HPLC Methods for this compound Quantification
| Parameter | HPLC with UV/Fluorescence Detection[1] | Reversed-Phase Ion-Pair HPLC with UV Detection[2] |
| Matrix | Pig Kidney[1] | Pharmaceutical Formulations[2] |
| Limit of Detection (LOD) | 4 µg/kg[1] | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
| Linearity | Not Reported | Linear and directly proportional relationship indicated |
| Precision (RSD) | 6.7% (CV for 10 tests) | 0.7 - 6.8% |
| Accuracy (Recovery) | 95% | 88.7 - 106% |
Table 2: Performance Characteristics of TLC Methods for this compound Quantification
| Parameter | Two-Dimensional TLC | Densitometric TLC (for related phenothiazines) |
| Matrix | Pig Muscle and Kidney | Not Specified |
| Limit of Detection (LOD) | 25 µg/kg | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
| Linearity | Not Reported | Good linear relationships over wide ranges of concentration |
| Precision (RSD) | Not Reported | Not Reported |
| Accuracy (Recovery) | Not Reported | Not Reported |
Table 3: Performance Characteristics of GC Methods for this compound Quantification
| Parameter | GC with Nitrogen-Phosphorous Detector | GC-MS (for other phenothiazines) |
| Matrix | Horse Plasma | Human Plasma |
| Limit of Detection (LOD) | 0.2 µg/L | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 0.25 - 2.0 ng/0.1 mL |
| Linearity | Not Reported | Not Reported |
| Precision (RSD) | Not Reported | Max 11% (intra- and inter-day CV) |
| Accuracy (Recovery) | Not Reported | 91 - 95% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
This method is suitable for the determination of this compound in animal tissues.
-
Sample Preparation:
-
Homogenize 5 g of kidney tissue with acetonitrile.
-
Perform a rapid sample clean-up using a SepPak C18 solid-phase extraction cartridge.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Specific composition not detailed in the source. A typical mobile phase for phenothiazines would be a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), possibly with an ion-pairing agent.
-
Detection: UV or fluorescence detection. The UV detection is typically performed at 280 nm.
-
Reversed-Phase Ion-Pair HPLC with UV Detection
This method is designed for the analysis of this compound in pharmaceutical formulations.
-
Sample Preparation:
-
Extraction of the formulation with an appropriate solvent.
-
-
Chromatographic Conditions:
-
Column: Small bore C18 column.
-
Mobile Phase: An ion-pairing reagent is included in the mobile phase to enhance the retention of the basic this compound molecule.
-
Detection: UV absorption at 280 nm.
-
Thin-Layer Chromatography (TLC)
A screening method for the detection of this compound in pig tissues.
-
Sample Preparation:
-
Grind 20 g of tissue and extract with diethyl ether from an alkaline homogenate.
-
Clean up the extract using a silica gel solid-phase extraction column.
-
-
Chromatography:
-
Stationary Phase: Silica gel plate.
-
Mobile Phase: A two-dimensional development is used for better separation.
-
Detection: Visualization under UV light.
-
Gas Chromatography (GC)
A method for the quantification of this compound in horse plasma.
-
Sample Preparation:
-
Extraction of this compound from plasma, specific details not provided in the source.
-
-
Chromatographic Conditions:
-
Detector: Nitrogen-Phosphorous Detector (NPD), which is selective for nitrogen-containing compounds like this compound.
-
Column and Temperature Program: Not detailed in the source. A capillary column with a non-polar or medium-polarity stationary phase is typically used for phenothiazine analysis.
-
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationship between different analytical approaches, the following diagrams are provided.
References
Comparing the effects of different routes of propionylpromazine administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic effects of propionylpromazine administered via different routes. Due to the limited availability of direct comparative studies on this compound, this guide incorporates data from studies on acepromazine, a structurally and pharmacologically similar phenothiazine tranquilizer, to provide a comprehensive overview for research and development purposes.
Data Summary
The following tables summarize key quantitative data on the effects of different administration routes. It is important to note that direct comparative data for this compound across oral, intravenous (IV), and intramuscular (IM) routes in a single study is scarce. Therefore, data from separate studies and analogous data from acepromazine studies are presented to facilitate comparison.
Table 1: Pharmacokinetic Parameters of this compound and Acepromazine Following Different Routes of Administration in Horses
| Parameter | Intramuscular (IM) - this compound | Intravenous (IV) - Acepromazine | Oral (p.o.) - Acepromazine |
| Bioavailability (%) | Not Reported | 100 (by definition) | 55.1[1][2] |
| Peak Plasma Concentration (Cmax) | 5.2 µg/L[3] | Not Applicable | 59 ng/mL[1][2] |
| Time to Peak Concentration (Tmax) | 30 minutes | Not Applicable | 0.4 hours |
| Elimination Half-life (t½) | Not Reported | 2.6 hours | 6.04 hours |
Table 2: Pharmacodynamic Effects of this compound and Acepromazine
| Effect | Intravenous (IV) | Intramuscular (IM) | Oral (p.o.) |
| Onset of Sedation | ~5 minutes (Acepromazine) | Variable, generally within 30 minutes | ~15 minutes (Acepromazine) |
| Duration of Sedation | ~2 hours (Acepromazine) | Not specifically reported, but plasma levels are sustained for hours | ~2 hours (Acepromazine) |
| Adverse Effects | More pronounced hemodynamic effects (e.g., hypotension) (Acepromazine) | Depot effect at the injection site | Less pronounced hemodynamic effects (Acepromazine) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are synthesized protocols based on the available literature.
Protocol 1: Comparative Pharmacokinetic Study of Intravenous and Oral Acepromazine in Horses
This protocol is adapted from the study by Hashem et al. (1993) on acepromazine, which can serve as a model for a similar study on this compound.
1. Subjects: A cohort of healthy adult horses.
2. Study Design: A crossover study design where each horse receives both the intravenous and oral formulations of the drug with a sufficient washout period between treatments.
3. Drug Administration:
- Intravenous (IV): A sterile solution of the drug is administered as a bolus injection into the jugular vein at a specific dose (e.g., 0.1 mg/kg for acepromazine).
- Oral (p.o.): The drug is administered as a gel or paste via a syringe into the horse's mouth at a higher dose to account for incomplete bioavailability (e.g., 0.5 mg/kg for acepromazine).
4. Blood Sampling:
- Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
- Plasma is separated by centrifugation and stored at -20°C until analysis.
5. Sample Analysis:
- Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
6. Pharmacokinetic Analysis:
- Pharmacokinetic parameters including Cmax, Tmax, elimination half-life (t½), and Area Under the Curve (AUC) are calculated from the plasma concentration-time data using appropriate software.
- Oral bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Protocol 2: Pharmacokinetic Study of Intramuscular this compound in Horses
This protocol is based on the study by Park et al. (1989).
1. Subjects: Healthy adult horses.
2. Drug Administration:
- A 50 mg dose of this compound is administered via intramuscular injection.
3. Blood Sampling:
- Blood samples are collected at intervals over an 11-hour period.
- Plasma is separated and stored for analysis.
4. Sample Analysis:
- Plasma concentrations of this compound are measured by gas chromatography with a nitrogen-phosphorous detector.
5. Pharmacokinetic Analysis:
- A plasma concentration-time curve is generated to determine parameters such as Cmax and Tmax.
Mandatory Visualizations
Signaling Pathway of this compound
This compound, a phenothiazine derivative, primarily acts as an antagonist at dopamine D2-like receptors in the central nervous system. Its sedative and tranquilizing effects are attributed to the blockade of these receptors, which modulates downstream signaling cascades.
Caption: Dopamine D2 Receptor Antagonism by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.
Caption: Experimental Workflow for Comparative Pharmacokinetic Study.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of propionylpromazine and its related phenothiazine analogs, focusing on their interactions with dopamine D2 and histamine H1 receptors. The information presented is supported by experimental data and detailed methodologies to assist in the research and development of novel therapeutic agents.
Introduction to this compound and its Analogs
This compound is a phenothiazine derivative that, like other compounds in its class, exhibits a range of pharmacological activities, primarily centered on its antagonism of dopamine and histamine receptors.[1][2][3] These actions underpin its use as a tranquilizer and sedative in veterinary medicine.[4][5] Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design of new drugs with improved potency, selectivity, and safety profiles. This guide will focus on comparing this compound with two closely related and widely studied phenothiazines: acepromazine and chlorpromazine.
Comparative Pharmacological Data
The affinity of a compound for its receptor is a key determinant of its potency. The following table summarizes the available binding affinity data (Ki values) for this compound, acepromazine, and chlorpromazine at the dopamine D2 and histamine H1 receptors. Lower Ki values indicate higher binding affinity.
| Compound | 2-Position Substituent | Dopamine D2 Receptor Ki (nM) | Histamine H1 Receptor Ki (nM) |
| This compound | Propionyl (-C(O)CH2CH3) | Data not available | Data not available |
| Acepromazine | Acetyl (-C(O)CH3) | Data not available | Data not available |
| Chlorpromazine | Chloro (-Cl) | 0.55 - 1.2 | 3 |
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of phenothiazine derivatives is significantly influenced by the nature of the substituent at the 2-position of the phenothiazine ring system and the composition of the aminoalkyl side chain at the 10-position.
The Role of the 2-Position Substituent
The substituent at the 2-position of the phenothiazine nucleus is a critical determinant of antipsychotic potency. Electron-withdrawing groups at this position generally increase the affinity for dopamine D2 receptors and, consequently, the neuroleptic activity.
-
This compound features a propionyl group (-C(O)CH2CH3) at the 2-position.
-
Acepromazine has an acetyl group (-C(O)CH3) at the same position. Both the propionyl and acetyl groups are electron-withdrawing, contributing to the dopamine receptor antagonist activity of these compounds.
-
Chlorpromazine possesses a chlorine atom (-Cl), a well-established electron-withdrawing group that enhances its antipsychotic effects.
The subtle difference in the length of the acyl chain between this compound and acepromazine may influence their respective potencies and metabolic profiles, although direct comparative binding data is lacking.
The Aminoalkyl Side Chain
A three-carbon chain separating the phenothiazine ring nitrogen and the terminal amino group is optimal for neuroleptic activity. All three compounds discussed here—this compound, acepromazine, and chlorpromazine—possess this critical structural feature. The tertiary nature of the terminal dimethylamino group is also important for potent activity.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the binding affinities of phenothiazine derivatives to dopamine D2 and histamine H1 receptors.
Dopamine D2 Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays used to determine the affinity of compounds for the dopamine D2 receptor.
Materials:
-
Radioligand: [³H]Spiperone
-
Receptor Source: Membranes prepared from cells expressing recombinant human dopamine D2 receptors or from rat striatal tissue.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Test Compounds: this compound, acepromazine, chlorpromazine, etc., at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Prepare dilutions of the test compounds in the assay buffer.
-
In a 96-well plate or microcentrifuge tubes, add the assay buffer, the radioligand ([³H]Spiperone at a concentration near its Kd), and either the test compound or the vehicle for total binding or the non-specific binding control.
-
Initiate the binding reaction by adding the receptor membrane preparation.
-
Incubate the mixture at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine H1 Receptor Binding Assay
This protocol outlines a standard procedure for assessing the binding affinity of compounds to the histamine H1 receptor.
Materials:
-
Radioligand: [³H]Pyrilamine (also known as [³H]Mepyramine)
-
Receptor Source: Membranes from cells expressing recombinant human histamine H1 receptors or from guinea pig cerebellum.
-
Assay Buffer: 50 mM Na₂/KPO₄ buffer, pH 7.5.
-
Non-specific Binding Control: Mianserin (10 µM) or another suitable H1 antagonist.
-
Test Compounds: this compound, acepromazine, chlorpromazine, etc., at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To the reaction tubes, add the assay buffer, the radioligand ([³H]Pyrilamine at a concentration close to its Kd), and either the test compound, vehicle (for total binding), or the non-specific binding control.
-
Add the membrane preparation containing the H1 receptors to initiate the reaction.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to achieve equilibrium (e.g., 60 minutes).
-
Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Measure the radioactivity on the filters using liquid scintillation spectrometry.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values from the competition binding curves.
-
Calculate the Ki values using the Cheng-Prusoff equation as described for the D2 receptor assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and related compounds, as well as a typical experimental workflow for determining receptor binding affinity.
References
Propionylpromazine's Effects on Rodent Motor Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of psychoactive compounds on motor activity is paramount. This guide provides a comparative analysis of propionylpromazine and other commonly used antipsychotics—chlorpromazine, haloperidol, and risperidone—on rodent motor function. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.
This compound, a phenothiazine derivative, is utilized in veterinary medicine as a tranquilizer. While specific public data on its effects on rodent motor activity is limited, its pharmacological class suggests a mechanism of action and a side-effect profile that likely mirrors other phenothiazines, such as chlorpromazine. These compounds primarily function as dopamine D2 receptor antagonists, a mechanism known to influence motor control. This guide will compare the known effects of established antipsychotics on rodent motor activity and, where direct data for this compound is unavailable, extrapolate its probable effects based on its pharmacological lineage.
Comparative Effects on Motor Activity
The following tables summarize the quantitative effects of chlorpromazine, haloperidol, and risperidone on rodent motor activity as measured by two standard behavioral paradigms: the Open Field Test and the Rotarod Test.
Open Field Test Data
The Open Field Test is a common method to assess general locomotor activity and anxiety-like behavior in rodents. A decrease in parameters such as distance traveled and rearing frequency is often indicative of sedative effects or motor impairment.
| Drug | Species | Dose Range (mg/kg) | Key Findings on Motor Activity |
| This compound | Rat | 2.5 (s.c.) | Reduces apomorphine-induced stereotypic behavior. Direct data on spontaneous locomotor activity is not readily available in the reviewed literature. |
| Chlorpromazine | Rat | 1, 3, 10 (i.p.) | Produces graded decreases in spontaneous locomotor activity.[1] |
| Mouse | 5 (i.p.) | Abolished spontaneous locomotor activity for 8 hours.[2] | |
| Haloperidol | Rat | 0.1 (i.p.) | Decreased open-field activity.[3] |
| Mouse | 0.05, 0.1, 0.2 (i.p.) | Significantly reduced locomotor activity in a dose-dependent manner. | |
| Risperidone | Rat | 0.2 (s.c.) | Decreased locomotor activity. |
| Rat | 1 (acute, i.p.) | Increased ambulation and rearing in an open field.[4] |
Rotarod Test Data
The Rotarod Test assesses motor coordination and balance. A reduced latency to fall from the rotating rod indicates impaired motor coordination.
| Drug | Species | Dose Range (mg/kg) | Key Findings on Motor Coordination |
| This compound | - | - | No specific data on rotarod performance was found in the reviewed literature. |
| Chlorpromazine | - | - | While known to impair motor coordination, specific quantitative rotarod data was not detailed in the reviewed literature. |
| Haloperidol | Mouse | 0.1 (i.p.) | Impaired motor coordination.[3] |
| Rat | - | Chronic administration can lead to extrapyramidal side effects, including motor deficits. | |
| Risperidone | Mouse | - | P-glycoprotein knockout mice showed motor impairments at a 10-fold lower dose, suggesting dose-dependent motor effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the Open Field and Rotarod tests.
Open Field Test Protocol
This test is used to assess spontaneous locomotor activity and anxiety-related behaviors.
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a grid of equal-sized squares, with the inner squares defined as the "center" and the outer squares as the "periphery".
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined amount of time, typically 5 to 10 minutes.
-
Record the session using a video camera mounted above the arena.
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly between each animal to remove any olfactory cues.
-
Analyze the video recording for various parameters, including:
-
Total distance traveled: The total distance the animal moves during the session.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Grooming behavior: The amount of time the animal spends grooming.
-
References
- 1. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The upright posture improves plantar stepping and alters responses to serotonergic drugs in spinal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Propionylpromazine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Propionylpromazine, a phenothiazine-based tranquilizer used in research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Regulatory Context
While the Safety Data Sheet (SDS) for this compound hydrochloride may not classify it as a hazardous substance under the Globally Harmonized System (GHS), its structural similarity to other phenothiazine derivatives, such as Chlorpromazine, warrants a cautious approach to its disposal.[1][2][3] Chlorpromazine is recognized as a toxic substance requiring specific disposal protocols, including incineration.[3]
Furthermore, regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) govern the disposal of pharmaceutical waste.[4] It is imperative that laboratory personnel consult their institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its containers is incineration by a licensed hazardous waste disposal company. This approach ensures the complete destruction of the compound, minimizing the potential for environmental contamination.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, always wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
-
2. Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Collect all waste this compound (pure compound, solutions, and contaminated materials) in a dedicated, clearly labeled, and sealed waste container.
-
The label should include:
-
"Hazardous Waste - this compound"
-
The full chemical name: 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]-1-propanone
-
Accumulation start date
-
The primary hazard statement: "Toxic" (as a precautionary measure)
-
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of in the designated this compound waste container.
4. Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).
-
The rinsate must be collected and treated as hazardous waste, added to the designated this compound waste container.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic. Deface the label before disposal.
5. Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the segregated this compound waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
III. Environmental Hazard Data
While specific ecotoxicity data for this compound is limited, data for the closely related compound Chlorpromazine highlights the potential for environmental harm. This data underscores the importance of proper disposal to prevent release into aquatic ecosystems.
| Compound | Organism | Test Type | Result | Reference |
| Chlorpromazine | Ceriodaphnia dubia (water flea) | Chronic Toxicity | Toxicological effects observed | |
| Chlorpromazine | Brachionus calyciflorus (rotifer) | 24h LC50 | 0.833 - 1.795 mg/L | |
| Chlorpromazine | Daphnia magna (water flea) | 48h EC50 | 1.805 mg/L | |
| Promethazine | Artemia sp. (brine shrimp) | 48h LC50 | 18.10 µg/mL |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration 50): The concentration of a drug that gives half-maximal response.
IV. Experimental Workflow and Decision Diagram
To facilitate the correct disposal procedure, the following workflow and decision-making diagram should be followed.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
References
Personal protective equipment for handling Propionylpromazine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Propionylpromazine is paramount. This guide provides immediate, procedural, and logistical information to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for handling this compound is provided below. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or eyeshields. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin Protection | Chemical-impermeable gloves and impervious clothing. A lab coat or gown should be worn. | Inspect gloves prior to use.[1][2] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or irritation occurs. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. | NIOSH (US) or CEN (EU) approved.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following step-by-step guidance outlines the operational workflow from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Don the appropriate PPE as specified in the table above.
-
Avoid direct contact with the skin and eyes.
-
When weighing or transferring the powder, do so carefully to minimize dust generation.
3. Storage:
-
Store this compound in a tightly closed container.
-
Keep the container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential harm.
1. Unused or Expired this compound:
-
Do not dispose of this compound down the drain or in regular trash.
-
Unused or expired material should be disposed of as hazardous waste. This typically involves incineration at a permitted facility.
-
Follow all applicable local, state, and federal regulations for chemical waste disposal.
2. Contaminated Materials:
-
All disposable materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated.
-
Dispose of contaminated gloves and other disposable labware in a designated hazardous waste container in accordance with good laboratory practices and local regulations.
3. Spill Cleanup:
-
In the event of a spill, avoid breathing dust.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
